3-Bromo-2,4-dichloroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,4-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNZWIOLQJRGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704726 | |
| Record name | 3-Bromo-2,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109069-65-0 | |
| Record name | 3-Bromo-2,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-2,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 3-Bromo-2,4-dichloroquinoline, a key intermediate in the development of novel pharmaceuticals and functional materials. The strategic incorporation of a bromine atom at the 3-position, in conjunction with chlorine atoms at the 2- and 4-positions, renders this molecule a versatile scaffold for further chemical modifications, particularly through cross-coupling reactions. This document outlines the core synthetic strategies, detailing the necessary starting materials, experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.
Core Synthetic Strategy: A Two-Stage Approach
The most direct and widely applicable synthesis of this compound is achieved through a two-stage process. The first stage involves the construction of the 2,4-dichloroquinoline core, which is subsequently followed by a regioselective bromination at the 3-position.
Stage 1: Synthesis of 2,4-Dichloroquinoline
The precursor, 2,4-dichloroquinoline, is commonly synthesized from aromatic amines and a C3-dicarbonyl equivalent, such as malonic acid, in the presence of a chlorinating and cyclizing agent like phosphorus oxychloride (POCl₃). An alternative approach involves the direct chlorination of 2,4-dihydroxyquinoline (the tautomeric form of 4-hydroxy-2-quinolone).
Stage 2: Regioselective Bromination
With the 2,4-dichloroquinoline scaffold in hand, the bromine atom is introduced at the 3-position via an electrophilic aromatic substitution. N-Bromosuccinimide (NBS) in the presence of a strong acid, such as trifluoroacetic acid (TFA), is a highly effective reagent system for this transformation, offering excellent regioselectivity and high yields.
Experimental Protocols and Data
Stage 1: Synthesis of 2,4-Dichloroquinoline from an Aniline Derivative
This protocol is adapted from the synthesis of a substituted 2,4-dichloroquinoline and is a generalizable method.[1]
Starting Materials:
-
m-Anisidine (or aniline for the unsubstituted product)
-
Malonic acid
-
Phosphorus oxychloride (POCl₃)
Experimental Protocol:
-
Charge a suitable reactor with the aniline derivative, malonic acid, and phosphorus oxychloride.
-
Stir the mixture at reflux, typically between 100-105 °C, for 10-15 hours.
-
After the reaction is complete, cool the mixture and carefully pour it into ice-water, ensuring the temperature remains below 30 °C.
-
Filter the resulting solid, rinse with water, and air dry.
-
Further purification can be achieved by dissolving the solid in a suitable solvent like ethyl acetate at an elevated temperature (e.g., 50 °C), filtering through a pad of silica gel and charcoal, and then recrystallizing.
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| m-Anisidine | Malonic acid, POCl₃ | Reflux (100-105 °C), 10-15h | N/A | [1] |
| Aromatic amine | Malonic acid, POCl₃ | Microwave (600W), 50s | 61% | [2] |
| 4-Hydroxyquinolin-2-one | POCl₃ | 100 °C, 15 min | 74% |
Stage 2: Synthesis of this compound
This protocol is based on the highly analogous bromination of 2,4-dichloro-7-methoxyquinoline.[1]
Starting Material:
-
2,4-Dichloroquinoline
Reagents:
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Methylene chloride (CH₂Cl₂)
Experimental Protocol:
-
Dissolve 2,4-dichloroquinoline in methylene chloride and cool the mixture to 0 °C.
-
Charge the reaction vessel with trifluoroacetic acid (approximately 2.5 equivalents) and N-Bromosuccinimide (approximately 1.15 equivalents).
-
Allow the mixture to warm to room temperature and stir for approximately 2 hours.
-
Upon completion, quench the reaction by adjusting the pH to 7 with a base such as 1M NaOH.
-
Separate the organic layer, wash with water, and collect the organic phase.
-
The solvent can be removed under reduced pressure, and the product can be further purified by recrystallization.
| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| 2,4-dichloro-7-methoxy quinoline | NBS (1.15 eq), TFA (2.5 eq) | 0 °C to RT, 2h | 90% | ~95.1% (HPLC) | [1] |
Synthetic Pathway Visualizations
References
An In-depth Technical Guide to 3-Bromo-2,4-dichloroquinoline
CAS Number: 109069-65-0
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of 3-Bromo-2,4-dichloroquinoline. Due to the limited availability of specific experimental data for this compound in published literature, this guide incorporates data and protocols from closely related halogenated quinolines to provide a thorough technical context. All information derived from analogues is explicitly noted.
Introduction
This compound is a polyhalogenated aromatic heterocyclic compound. The quinoline scaffold is a prominent feature in numerous biologically active compounds and functional materials. The strategic placement of bromine and chlorine atoms on the quinoline ring system makes this compound a potentially valuable intermediate for organic synthesis, particularly in the development of novel pharmaceutical agents and other functional molecules. The distinct reactivity of the C-Br and C-Cl bonds offers opportunities for selective functionalization, allowing for the introduction of diverse molecular fragments.
Physicochemical Properties and Data
While specific experimental data for this compound is not widely available, the following table summarizes its basic properties and provides predicted data alongside experimental data for structurally similar compounds for comparative purposes.
| Property | This compound | 3-Bromo-2-chloroquinoline (Analogue) | 4,7-Dichloroquinoline (Analogue) |
| CAS Number | 109069-65-0 | 101870-60-4 | 86-98-6 |
| Molecular Formula | C₉H₄BrCl₂N | C₉H₅BrClN | C₉H₅Cl₂N |
| Molecular Weight | 276.94 g/mol | 242.50 g/mol | 198.04 g/mol |
| Appearance | Not Reported | Not Reported | White to off-white crystalline powder |
| Melting Point | Not Reported | Not Reported | 83-86 °C |
| Boiling Point | Not Reported | Not Reported | 293 °C |
| Solubility | Not Reported | Not Reported | Soluble in ethanol, ether, and benzene |
Synthesis and Experimental Protocols
General Synthetic Strategies for Halogenated Quinolines
The synthesis of halogenated quinolines often involves multi-step sequences. Common strategies include:
-
Building the quinoline core from halogenated anilines: Reactions such as the Combes, Doebner-von Miller, or Conrad-Limpach syntheses can be adapted using appropriately halogenated aniline precursors.
-
Direct halogenation of a pre-formed quinoline or quinolone ring: This approach requires careful control of reaction conditions to achieve the desired regioselectivity.
Plausible Synthetic Workflow for this compound
The following diagram illustrates a hypothetical, yet chemically sound, workflow for the synthesis of this compound.
Representative Experimental Protocol: Synthesis of a Dichloroquinoline Analogue
The following protocol for the synthesis of 6-bromo-4-chloroquinoline from 4-bromoaniline provides a relevant example of the chemical transformations involved in preparing halogenated quinolines.
Step 1: Synthesis of 3-(4-bromoanilino)acrylate
-
To a stirred solution of 4-bromoaniline (1 equivalent) in a suitable solvent (e.g., ethanol), add diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization to 6-bromo-4-hydroxyquinoline
-
Add the crude 3-(4-bromoanilino)acrylate to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 240-250 °C for 30-60 minutes.
-
Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry.
Step 3: Chlorination to 6-bromo-4-chloroquinoline
-
To a flask containing 6-bromo-4-hydroxyquinoline (1 equivalent), add phosphorus oxychloride (POCl₃, 3-5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture at reflux for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or ammonia) until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by column chromatography or recrystallization.
Reactivity and Potential Applications
The utility of this compound in synthetic chemistry lies in the differential reactivity of its halogen substituents.
Selective Cross-Coupling Reactions
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the selective functionalization at the 3-position.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-chloro-quinoline Analogue
This protocol describes the selective Suzuki-Miyaura coupling at the C-Br position of a generic bromo-chloro-quinoline.
-
In a Schlenk flask, combine the bromo-chloro-quinoline (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Potential Applications in Drug Discovery
Quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to introduce diverse substituents onto the this compound scaffold makes it an attractive starting point for the synthesis of libraries of novel compounds for biological screening.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the following tables predict the key features based on the analysis of similar compounds.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | 7.8 - 8.2 | d |
| H-6 | 7.4 - 7.7 | t |
| H-7 | 7.6 - 7.9 | t |
| H-8 | 7.9 - 8.3 | d |
Note: The absence of a proton at positions 2, 3, and 4 simplifies the spectrum in the downfield region compared to unsubstituted quinoline.
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 118 - 122 |
| C-4 | 145 - 149 |
| C-4a | 125 - 129 |
| C-5 | 128 - 132 |
| C-6 | 126 - 130 |
| C-7 | 129 - 133 |
| C-8 | 127 - 131 |
| C-8a | 147 - 151 |
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine and two chlorine atoms. The molecular ion region would exhibit a cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most abundant peaks in the molecular ion cluster would be expected at m/z 275, 277, 279, and 281.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Consult the Material Safety Data Sheet (MSDS) from the supplier for specific handling and disposal information.
Conclusion
This compound represents a potentially versatile building block in organic synthesis. While specific data for this compound is scarce, its chemical properties and reactivity can be inferred from the extensive literature on related halogenated quinolines. Its differential halogen reactivity makes it a promising substrate for the regioselective synthesis of complex quinoline derivatives for applications in medicinal chemistry and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic potential.
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-2,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Functionalization of the quinoline ring system with halogens, such as bromine and chlorine, is a key strategy for modulating the electronic properties, lipophilicity, and metabolic stability of these molecules, thereby fine-tuning their pharmacological profiles. 3-Bromo-2,4-dichloroquinoline is a tri-halogenated quinoline derivative that, due to its unique substitution pattern, presents itself as a versatile intermediate for further molecular elaboration via cross-coupling reactions and nucleophilic substitutions.
This guide aims to provide an in-depth technical overview of this compound. A thorough search of available literature and chemical databases indicates that while the compound is commercially available, detailed experimental characterization is not publicly documented. Therefore, this guide will present a combination of fundamental data for the target molecule, alongside a comparative analysis of its isomers to infer its chemical properties.
Physicochemical Properties
While specific experimental data for this compound is not available, its basic properties can be calculated. The properties of its isomers, where available, are provided for comparison.
| Property | This compound | 3-Bromo-4,7-dichloroquinoline[1] | 3-Bromo-5,8-dichloroquinoline[2] | 7-Bromo-3,4-dichloroquinoline[3][4] |
| CAS Number | 109069-65-0 | 860194-90-7 | 1070879-38-7 | 1021435-01-7 |
| Molecular Formula | C₉H₄BrCl₂N | C₉H₄BrCl₂N | C₉H₄BrCl₂N | C₉H₄BrCl₂N |
| Molecular Weight | 276.94 g/mol | 276.94 g/mol [1] | 276.94 g/mol [2] | 276.94 g/mol [3] |
| Melting Point | Not Available | Not Available | Not Available | Not Available |
| Boiling Point | Not Available | Not Available | Not Available | Not Available |
| Solubility | Not Available | Not Available | Not Available | Not Available |
Synthesis and Reactivity
General Synthetic Approach
A common strategy for the synthesis of polychlorinated quinolines involves the cyclization of an appropriately substituted aniline with a malonic acid derivative in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). For this compound, a plausible synthetic route would involve the use of a 3-bromoaniline derivative. However, direct bromination of a pre-formed 2,4-dichloroquinoline is also a potential, albeit likely less regioselective, pathway.
Experimental Protocol: A General Method for the Synthesis of Dichloroquinolines
The following protocol is a generalized method for the synthesis of 2,4-dichloroquinolines from anilines, which could be adapted for the synthesis of this compound starting from a suitable bromoaniline.
Materials:
-
Substituted Aniline (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Phosphorus Oxychloride (POCl₃) (excess, as solvent and reagent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the substituted aniline and malonic acid.
-
Carefully add phosphorus oxychloride in a fume hood.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure dichloroquinoline derivative.
Reactivity Profile
The reactivity of this compound is dictated by the electronic nature of the quinoline ring and the positions of the halogen substituents. The chlorine atoms at the 2- and 4-positions are expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bromine at the 3-position would be more amenable to participating in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.
Spectral Data (Inferred)
No specific spectral data for this compound has been found. The following are predicted characteristics based on analogous structures.
| Technique | Expected Features |
| ¹H NMR | A complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the benzene ring of the quinoline core. |
| ¹³C NMR | Approximately nine signals are expected in the aromatic region. The carbons attached to the halogens (C2, C3, C4) would show characteristic shifts and potentially C-F coupling if fluorine were present. The carbon bearing the bromine atom would likely appear at a lower field than the corresponding protonated carbon. |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching of the quinoline ring (around 1600-1450 cm⁻¹), and C-H stretching of the aromatic protons (around 3100-3000 cm⁻¹). C-Cl and C-Br stretching vibrations would be observed in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. |
Visualizations
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of dichloroquinoline derivatives.
Logical Reactivity Relationships
Caption: Logical relationships in the reactivity of halogenated quinolines.
Conclusion
This compound represents a potentially valuable building block in synthetic and medicinal chemistry. While a detailed experimental characterization is currently absent from the public domain, this technical guide provides a foundational understanding of its properties and reactivity based on the well-established chemistry of its isomers and related halogenated quinolines. The provided synthetic strategies and reactivity profiles offer a starting point for researchers interested in utilizing this compound in their work. Further experimental investigation is warranted to fully elucidate the chemical and physical properties of this intriguing molecule.
References
Technical Guide: 3-Bromo-2,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, analytical procedures, and biological relevance of 3-Bromo-2,4-dichloroquinoline. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds with significant applications in medicinal chemistry and materials science.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₄BrCl₂N | Inferred from isomers |
| Molecular Weight | 276.94 g/mol | [1][2][3] |
| IUPAC Name | This compound | N/A |
Synthetic Approaches for Substituted Quinolines
The synthesis of substituted quinolines can be achieved through various established methods. The Friedländer synthesis is a classical and versatile approach for constructing the quinoline ring system. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
General Experimental Protocol: Friedländer Synthesis
This protocol outlines a general procedure for the synthesis of substituted quinolines and can be adapted for the synthesis of this compound, likely starting from a suitably substituted 2-aminobenzaldehyde or 2-aminobenzophenone.
Materials:
-
Substituted 2-aminoaryl aldehyde/ketone
-
Compound with an α-methylene group (e.g., ethyl acetoacetate)
-
Catalyst (e.g., acid or base)
-
Solvent (e.g., ethanol, toluene)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to the appropriate temperature (e.g., reflux) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane-ethyl acetate) to obtain the pure substituted quinoline.[4]
Synthesis Workflow
Caption: General workflow for the synthesis and purification of substituted quinolines.
Analytical Methodologies
The analysis of quinoline derivatives is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of these compounds.
General Protocol for HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm)
Procedure:
-
Sample Preparation: Dissolve a known amount of the quinoline sample in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of dilutions for the calibration curve.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 225 nm).[5]
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the unknown sample from the calibration curve.[5]
General Protocol for GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the quinoline sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 90°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 260°C) at a controlled rate (e.g., 20°C/min).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragments of the analyte.
-
-
Identification: Identify the compound by comparing its retention time and mass spectrum with that of a reference standard or by interpreting the fragmentation pattern.
Biological Significance and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities and are of great interest in drug discovery. They have been investigated as inhibitors of various kinases and are implicated in several carcinogenic signaling pathways.[6][7][8] The versatility of the quinoline scaffold allows for the design of molecules that can target key proteins in cellular signaling cascades.
Quinoline Derivatives in Cancer-Related Signaling Pathways
Quinoline-based molecules have been shown to target receptor tyrosine kinases such as c-Met, EGF receptor, and VEGF receptor.[6][7] Inhibition of these receptors can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis, including the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[6][7]
Caption: Quinoline derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling pathways.
References
- 1. 3-Bromo-5,8-dichloroquinoline|C9H4BrCl2N|276.94 g/mol [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 7-Bromo-3,4-Dichloroquinoline | C9H4BrCl2N | CID 45599635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-2,4-dichloroquinoline IUPAC name
An In-depth Technical Guide to 3-Bromo-2,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated derivative of the quinoline scaffold. The document details its IUPAC nomenclature, plausible synthetic routes, and expected physicochemical and spectroscopic properties based on data from related compounds. Furthermore, it explores the potential biological activities of this compound class, supported by a summary of the known pharmacological effects of haloquinolines. Detailed experimental protocols for synthesis and characterization are provided, alongside graphical workflows to illustrate key processes in its synthesis, characterization, and potential biological evaluation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products, pharmaceuticals, and functional materials.[1][2] The quinoline scaffold is particularly significant in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][3][4]
The introduction of halogen atoms onto the quinoline ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications can, in turn, influence the compound's biological efficacy and pharmacokinetic profile. Halogenated quinolines are key intermediates in organic synthesis, allowing for further functionalization through various cross-coupling reactions to generate novel and complex molecular architectures. This compound, with its specific substitution pattern, represents a versatile building block for the development of new chemical entities with potential therapeutic applications.
IUPAC Nomenclature
The systematic name for the compound of interest is This compound . This name is derived following the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for heterocyclic systems.
The quinoline ring system has a fixed numbering scheme, starting with the nitrogen atom at position 1. The numbering proceeds through the pyridine ring first and then continues to the benzene ring. The positions of the substituents are indicated by these numbers. In this case:
-
A bromine atom is located at position 3.
-
A chlorine atom is located at position 2.
-
Another chlorine atom is located at position 4.
The substituents are listed in alphabetical order ("bromo" before "chloro"), leading to the systematic name This compound .
Synthesis and Mechanistic Insights
Plausible Synthetic Pathway
A potential synthetic route to this compound could involve the chlorination and bromination of a suitable quinolinone precursor.
Experimental Protocol: Synthesis of 3-Bromo-2-chloroquinoline from 3-Bromoquinolin-2(1H)-one
This protocol provides a detailed method for the synthesis of a structurally similar compound and can serve as a template for the synthesis of this compound.[5]
Materials:
-
3-Bromoquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
10% Potassium carbonate solution
-
Crushed ice
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a stirred suspension of 3-bromo-1H-quinolin-2-one (4.16 g, 18.57 mmol) in acetonitrile (30 mL), slowly add phosphorus oxychloride (3.42 g, 22.28 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction solution into crushed ice (70 mL).
-
Adjust the pH of the solution to 9 using a 10% potassium carbonate solution (approximately 40 mL).
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry it under a vacuum to yield 3-bromo-2-chloroquinoline as a white solid.
Physicochemical and Spectroscopic Characterization
The characterization of this compound relies on a combination of physical and spectroscopic methods. While experimental data for this specific compound is scarce, the expected properties can be extrapolated from data for structurally related compounds.
Physicochemical Properties
| Property | Predicted/Known Value for Related Compounds |
| Molecular Formula | C₉H₄BrCl₂N |
| Molecular Weight | 276.94 g/mol [6] |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Not available (For 3-bromo-2-chloroquinoline: 101-103 °C)[5] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for this compound based on known data for similar haloquinolines.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.1-8.3 | d | ~8.5 |
| H-6 | ~7.7-7.9 | t | ~7.5 |
| H-7 | ~7.6-7.8 | t | ~7.5 |
| H-8 | ~7.9-8.1 | d | ~8.0 |
Note: The absence of signals for H-2, H-3, and H-4 is expected due to substitution.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~148-150 |
| C-3 | ~115-117 |
| C-4 | ~140-142 |
| C-4a | ~127-129 |
| C-5 | ~128-130 |
| C-6 | ~127-129 |
| C-7 | ~130-132 |
| C-8 | ~128-130 |
| C-8a | ~145-147 |
Table 3: Expected Mass Spectrometry Data
| m/z | Interpretation |
| [M]⁺•, [M+2]⁺•, [M+4]⁺• | Molecular ion peaks exhibiting a characteristic isotopic pattern for one bromine and two chlorine atoms. |
| [M-Cl]⁺ | Fragment corresponding to the loss of a chlorine atom. |
| [M-Br]⁺ | Fragment corresponding to the loss of a bromine atom. |
| [M-Cl-Br]⁺ | Fragment corresponding to the loss of both a chlorine and a bromine atom. |
Table 4: Expected IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration |
| 3050-3100 | C-H stretching (aromatic) |
| 1600-1620 | C=C and C=N stretching |
| 1450-1550 | Aromatic ring skeletal vibrations |
| 1000-1100 | C-Cl stretching |
| 550-650 | C-Br stretching |
Potential Biological and Pharmacological Activities
While there is no specific biological data available for this compound, the broader class of halogenated quinolines has been extensively studied and shown to possess a wide range of pharmacological activities.
-
Anticancer Activity: Many bromoquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[7] The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases or protein kinases.
-
Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics. Other haloquinolines, including those with bromine and chlorine substituents, have also shown significant antimicrobial effects against a range of bacteria and fungi.[1] A primary mechanism for some of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication.
-
Anti-inflammatory Activity: Certain haloquinolines have been investigated for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators like nitric oxide (NO).[1]
Given these precedents, this compound is a promising candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays.
Experimental Workflows and Methodologies
General Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, use standard parameters for spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a proton-decoupled experiment is typically performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).
General Protocol for Mass Spectrometric Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds (often coupled with liquid chromatography).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound. Pay close attention to the isotopic distribution pattern of the molecular ion peak to confirm the presence of bromine and chlorine atoms.
Conclusion
This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this molecule is limited, this guide has provided a comprehensive overview of its IUPAC nomenclature, plausible synthetic strategies, and expected analytical characteristics based on data from closely related compounds. The known biological activities of the haloquinoline class of compounds suggest that this compound is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The detailed experimental protocols and workflows presented herein offer a practical framework for researchers to synthesize, characterize, and evaluate this and other novel quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 5. 3-BROMO-2-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. 7-Bromo-3,4-Dichloroquinoline | C9H4BrCl2N | CID 45599635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of 3-Bromo-2,4-dichloroquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 3-Bromo-2,4-dichloroquinoline. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from the SDSs of structurally analogous compounds, including 3-Bromo-2-chloroquinoline, 3-Bromo-4-chloroquinoline, and 7-Bromo-3,4-dichloroquinoline. These compounds share a common quinoline core and similar halogen substitutions, providing a reasonable basis for inferring the safety and handling protocols for this compound.
Hazard Identification and Classification
Based on the analysis of related compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be acute toxicity if swallowed, skin irritation, serious eye damage, and potential respiratory irritation.
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Note: The exact categorization may vary. The provided information is an inference based on available data for similar compounds.
First-Aid Measures
Immediate medical attention is crucial in case of exposure. The following are recommended first-aid protocols based on the data from analogous compounds.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[1] |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a physician.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is essential to minimize risk.
Handling Protocols
-
Engineering Controls : Handle the compound in a well-ventilated place, preferably within a chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are in close proximity to the workstation.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield (EN 166).[2][5]
-
Skin Protection : Wear protective gloves (inspected prior to use), a lab coat, and other appropriate protective clothing to prevent skin contact.[2][5]
-
Respiratory Protection : If working outside a fume hood or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
-
-
General Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Storage Protocols
-
Conditions for Safe Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Security : Store in a locked up area.[2]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and contamination.
dot
Caption: Workflow for handling an accidental release of this compound.
Fire-Fighting Measures
While specific fire data is unavailable, general procedures for chemical fires should be followed.
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazardous Combustion Products : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (HBr, HCl).[4]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Toxicological Information
The toxicological properties of this compound have not been fully investigated. However, based on data from analogous compounds, it is predicted to be acutely toxic if swallowed and may cause irritation to the skin, eyes, and respiratory system.[3][4] The increasing number of bromine substitutions on a molecule has been shown to correlate with increased acute toxicity in some chemical classes.[6]
dot
Caption: Inferred toxicological effects of this compound based on exposure routes.
Ecological Information
No specific ecological data is available for this compound. It is advised to prevent its release into the environment as halogenated organic compounds can be persistent and harmful to aquatic life.[7]
Conclusion
This technical guide provides a synthesized safety overview for this compound based on the best available data from structurally similar compounds. Researchers, scientists, and drug development professionals must exercise extreme caution, adhere to the outlined safety protocols, and conduct their own risk assessments before handling this compound. The absence of a specific SDS underscores the importance of a conservative approach to safety.
References
- 1. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Electrophilic Substitution on 3-Bromo-2,4-dichloroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic substitution reactions on 3-bromo-2,4-dichloroquinoline. Due to the highly deactivated nature of this substrate, this document focuses on the theoretical principles governing its reactivity and provides analogous experimental protocols from closely related, heavily halogenated quinoline systems. The guide is intended to offer researchers and drug development professionals a predictive framework for designing synthetic routes involving this versatile, yet challenging, heterocyclic scaffold. All quantitative data from analogous systems are summarized in structured tables, and detailed experimental methodologies are provided. Logical relationships and reaction pathways are illustrated using Graphviz diagrams.
Introduction: The Challenge of Electrophilic Substitution on a Deactivated Core
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. However, the functionalization of highly substituted quinolines, such as this compound, via electrophilic aromatic substitution (EAS) presents a significant synthetic challenge. The inherent electron-deficient nature of the pyridine ring, compounded by the strong electron-withdrawing effects of three halogen substituents, renders the entire molecule exceptionally unreactive towards electrophiles.[1]
Electrophilic attack on the quinoline ring system is generally disfavored, but when it does occur, it is almost exclusively on the more electron-rich carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[1][2][3] In the case of this compound, the pyridine ring is severely deactivated by the two chlorine atoms and the nitrogen heteroatom. The bromine at the 3-position further contributes to this deactivation. Consequently, any potential electrophilic attack is predicted to occur on the carbocyclic ring at positions 5, 6, 7, or 8.
Due to the extreme deactivation, forcing reaction conditions are anticipated to be necessary for any successful electrophilic substitution. This guide will explore the expected outcomes for various EAS reactions based on data from analogous, highly halogenated quinoline derivatives.
Predicted Regioselectivity of Electrophilic Attack
The regioselectivity of electrophilic substitution on the carbocyclic ring of this compound will be governed by the directing effects of the fused pyridine ring and the halogens on the pyridine ring. The nitrogen atom and the chloro-substituents strongly deactivate the entire ring system. Within the carbocyclic ring, positions 5 and 8 are generally the most reactive in quinoline itself. However, in highly substituted systems, subtle electronic and steric factors can influence the final product distribution.
Based on analogous systems, such as the nitration of 5,8-dichloroquinoline which yields the 6-nitro product, it is plausible that electrophilic attack on this compound would favor the C6 or C8 positions, as the C5 and C7 positions are electronically less favored.[4]
Caption: Predicted sites of electrophilic attack on this compound.
Key Electrophilic Substitution Reactions: Analogous Data and Protocols
Given the lack of direct experimental data for this compound, this section presents data and protocols for analogous, highly deactivated quinoline substrates. These serve as the best available models for predicting the behavior of the target molecule.
Nitration
Nitration is a classic EAS reaction. For highly deactivated systems, a potent nitrating agent and harsh conditions are required.
Analogous System Data: Nitration of 5,8-Dichloroquinoline [4]
| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 5,8-Dichloroquinoline | HNO₃ / Oleum | 60 | 45 | 5,8-Dichloro-6-nitroquinoline | Not Reported |
Analogous Experimental Protocol: Nitration of 5,8-Dichloroquinoline [4]
-
To a solution of 5,8-dichloroquinoline in oleum, concentrated nitric acid is added dropwise at a controlled temperature.
-
The reaction mixture is then heated to 60°C and maintained for 45 hours.
-
After cooling, the mixture is carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 5,8-dichloro-6-nitroquinoline.
Caption: Predicted workflow for the nitration of this compound.
Sulfonation
Sulfonation of quinoline typically yields different products depending on the reaction temperature. For a deactivated substrate like this compound, high temperatures and fuming sulfuric acid (oleum) would likely be necessary.
Analogous System Data: Sulfonation of Quinoline [2]
| Substrate | Sulfonating Agent | Temperature (°C) | Product |
| Quinoline | H₂SO₄ | 220 | Quinoline-8-sulfonic acid |
| Quinoline | H₂SO₄ | 300 | Quinoline-6-sulfonic acid |
Analogous Experimental Protocol: Sulfonation of Quinoline to Quinoline-6-sulfonic acid [2]
-
Quinoline is added to fuming sulfuric acid.
-
The mixture is heated to 300°C and maintained for several hours.
-
After cooling, the reaction mixture is carefully diluted with water.
-
The pH is adjusted to precipitate the sulfonic acid product, which is then collected by filtration.
Halogenation
Further halogenation of this compound would require a potent halogenating agent and a Lewis acid catalyst. The substitution would be expected on the carbocyclic ring.
Analogous System Data: Bromination of 8-Amidoquinoline Derivatives [5]
| Substrate | Brominating Agent | Catalyst | Solvent | Product | Yield (%) |
| N-(quinolin-8-yl)acetamide | NBS | Fe(NO₃)₃·9H₂O | Water | N-(5-bromoquinolin-8-yl)acetamide | 95 |
Analogous Experimental Protocol: Bromination of N-(quinolin-8-yl)acetamide [5]
-
To a solution of N-(quinolin-8-yl)acetamide in water, N-bromosuccinimide (NBS) and a catalytic amount of Fe(NO₃)₃·9H₂O are added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield N-(5-bromoquinolin-8-yl)acetamide.
Caption: General workflow for the predicted halogenation of this compound.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not feasible on quinoline and its derivatives. The basic nitrogen atom of the quinoline ring acts as a Lewis base and forms a complex with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This deactivates the ring system to an even greater extent, preventing the electrophilic attack of the alkyl or acyl carbocation.[6] Therefore, it is highly improbable that this compound would undergo Friedel-Crafts reactions under standard conditions.
Signaling Pathways and Applications in Drug Development
While direct electrophilic substitution on this compound is challenging, the resulting functionalized polyhalogenated quinolines are of significant interest in drug development. Halogenated quinolines are key pharmacophores in a variety of therapeutic agents, including antimalarials, antibacterials, and anticancer drugs. The introduction of nitro, sulfo, or additional halo groups can modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, potentially leading to enhanced biological activity.
For instance, the introduction of a nitro group can serve as a handle for further synthetic transformations, such as reduction to an amino group, which can then be derivatized to explore structure-activity relationships (SAR).
Caption: Logical workflow from EAS to drug discovery applications.
Conclusion
This compound is an exceptionally deactivated substrate for electrophilic aromatic substitution. Direct functionalization via this route is predicted to be challenging, requiring harsh reaction conditions. Based on the reactivity of analogous highly halogenated quinolines, any successful substitution is expected to occur on the carbocyclic ring, likely at the C6 or C8 positions. While Friedel-Crafts reactions are not anticipated to be successful, nitration, sulfonation, and further halogenation may be achievable under forcing conditions. The resulting poly-functionalized quinolines would be valuable intermediates for the synthesis of novel compounds with potential applications in drug discovery and materials science. The experimental protocols and data presented from analogous systems in this guide provide a foundational framework for researchers aiming to explore the chemistry of this challenging but potentially rewarding molecular scaffold.
References
- 1. Electrophilic Substitution Reactions of Quinolines and Isoquinolines Qui.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
An In-depth Technical Guide to Nucleophilic Substitution on 3-Bromo-2,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated nucleophilic substitution reactions on 3-bromo-2,4-dichloroquinoline. Due to the limited availability of direct experimental data on this specific substrate, this document extrapolates from established principles of nucleophilic aromatic substitution (SNAr) on related polyhalogenated quinolines and other nitrogen-containing heterocycles. The guide outlines the predicted regioselectivity of nucleophilic attack, provides generalized experimental protocols, and presents key data in a structured format to aid researchers in designing synthetic strategies for the functionalization of this versatile scaffold.
Introduction to Nucleophilic Substitution on Halogenated Quinolines
The quinoline core is a privileged scaffold in medicinal chemistry and materials science. Functionalization of the quinoline ring through nucleophilic substitution of halogen substituents is a cornerstone of synthetic strategies aimed at developing novel therapeutic agents and functional materials. The reactivity of haloquinolines in SNAr reactions is governed by the electron-withdrawing effect of the ring nitrogen, which activates the C2 and C4 positions towards nucleophilic attack. In polyhalogenated systems like this compound, the regioselectivity of the substitution is a critical consideration.
Predicted Regioselectivity and Reactivity
Based on the electronic properties of the quinoline ring and the nature of the halogen leaving groups, a clear order of reactivity for the three halogen substituents in this compound can be predicted. The electron-withdrawing effect of the nitrogen atom is most pronounced at the C2 (ortho) and C4 (para) positions, making them the most electrophilic centers.
Generally, in SNAr reactions of 2,4-dihaloquinolines, the C4 position is the most susceptible to nucleophilic attack . This is attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during attack at the C4 position.
Furthermore, the leaving group ability in SNAr reactions for halogens typically follows the order: F > Cl > Br > I. This is in contrast to SN1/SN2 and some metal-catalyzed reactions. Therefore, a chloro substituent is a better leaving group than a bromo substituent in this context.
Combining these two factors, the predicted order of reactivity for nucleophilic substitution on this compound is:
C4-Cl > C2-Cl > C3-Br
This suggests that a monosubstitution reaction with a nucleophile will overwhelmingly occur at the C4 position. Subsequent substitution at the C2 position would require more forcing conditions, and substitution at the C3 position is expected to be the most challenging.
Logical Workflow for Sequential Nucleophilic Substitution
The predicted reactivity allows for a logical workflow for the sequential introduction of different nucleophiles, enabling the synthesis of diverse 2,3,4-trisubstituted quinolines.
Caption: Predicted pathway for sequential nucleophilic substitution.
Reactions with Specific Nucleophiles: Data and Protocols
Amination Reactions
The introduction of amino groups is crucial for the synthesis of many biologically active quinolines.
Table 1: Predicted Outcomes for Amination Reactions
| Nucleophile (Nu-H) | Predicted Product (at C4) | General Reaction Conditions | Expected Yield |
| Primary Aliphatic Amine (e.g., n-butylamine) | 4-(n-butylamino)-3-bromo-2-chloroquinoline | Neat or in a polar aprotic solvent (e.g., DMF, NMP), 80-150 °C | Good to Excellent |
| Secondary Aliphatic Amine (e.g., piperidine) | 4-(piperidin-1-yl)-3-bromo-2-chloroquinoline | Polar aprotic solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃), 100-160 °C | Good to Excellent |
| Aniline | 4-anilino-3-bromo-2-chloroquinoline | Acid catalysis (e.g., HCl) or high temperature (150-200 °C) | Moderate to Good |
Experimental Protocol: General Procedure for Amination at C4
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide or ethanol), add the amine nucleophile (1.0-1.2 eq.).
-
For less reactive amines or secondary amines, add a base such as potassium carbonate (2.0 eq.).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Thiolation Reactions
The introduction of sulfur-containing moieties can be achieved using thiol nucleophiles.
Table 2: Predicted Outcomes for Thiolation Reactions
| Nucleophile (Nu-H) | Predicted Product (at C4) | General Reaction Conditions | Expected Yield |
| Alkanethiol (e.g., ethanethiol) | 4-(ethylthio)-3-bromo-2-chloroquinoline | Polar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃), room temp. to 80 °C | Excellent |
| Thiophenol | 3-bromo-2-chloro-4-(phenylthio)quinoline | Polar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃), room temp. to 100 °C | Excellent |
Experimental Protocol: General Procedure for Thiolation at C4
-
To a solution of the thiol (1.1 eq.) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (1.5 eq.) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq.) in DMF to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Collect the precipitated solid by filtration or extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
Alkoxylation and Hydroxylation Reactions
Reactions with alkoxides or hydroxides can introduce oxygen-based functionalities. These reactions often require more forcing conditions compared to amination and thiolation.
Table 3: Predicted Outcomes for Alkoxylation/Hydroxylation Reactions
| Nucleophile | Predicted Product (at C4) | General Reaction Conditions | Expected Yield |
| Sodium Methoxide (NaOMe) | 3-bromo-2-chloro-4-methoxyquinoline | Methanol, reflux | Good |
| Sodium Hydroxide (NaOH) | 3-bromo-2-chloroquinolin-4(1H)-one | Aqueous or alcoholic solution, reflux | Moderate to Good |
Experimental Protocol: General Procedure for Alkoxylation at C4
-
Prepare a solution of the sodium alkoxide by dissolving sodium metal (1.1 eq.) in the corresponding anhydrous alcohol under an inert atmosphere.
-
Add this compound (1.0 eq.) to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Signaling Pathways and Drug Development Context
Substituted quinolines are integral to the development of a wide range of pharmaceuticals. For instance, 4-aminoquinolines are the basis for renowned antimalarial drugs like chloroquine and amodiaquine. The mechanism of action for these drugs involves the inhibition of hemozoin biocrystallization in the malaria parasite.
Caption: Inhibition of hemozoin formation by 4-aminoquinolines.
The ability to selectively functionalize the this compound core at the C4, and subsequently at the C2 position, opens up avenues for creating extensive libraries of novel quinoline derivatives. These compounds can be screened for a variety of biological activities, including but not limited to:
-
Anticancer
-
Antimalarial
-
Antibacterial
-
Antiviral
-
Kinase inhibition
Conclusion
While direct experimental data on the nucleophilic substitution of this compound is limited, a comprehensive understanding of the principles of SNAr on related heterocyclic systems allows for reliable predictions of its reactivity. The C4-chloro substituent is the most likely site for initial nucleophilic attack, followed by the C2-chloro group under more vigorous conditions. The C3-bromo position is predicted to be the least reactive. This guide provides a foundational framework for researchers to design and execute synthetic strategies for the selective functionalization of this versatile building block, paving the way for the discovery of novel compounds with potential applications in drug development and materials science. It is strongly recommended that any synthetic work on this substrate be closely monitored and reaction products be thoroughly characterized to confirm the predicted regioselectivity.
The Untapped Potential of 3-Bromo-2,4-dichloroquinoline in Medicinal Chemistry: A Technical Guide
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved drugs.[1][2][3][4][5][6][7][8] Its versatile structure allows for extensive functionalization, leading to compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antimalarial, and anti-inflammatory activities.[1][2][3][4][5][6][7][8] Halogenated quinolines, in particular, have garnered significant attention as their substituents can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity and metabolic stability.
This technical guide focuses on the potential applications of a specific, yet underexplored, member of this family: 3-Bromo-2,4-dichloroquinoline . While direct research on this particular scaffold is limited, by examining the extensive literature on related bromo- and dichloro-quinoline derivatives, we can infer its significant potential as a versatile building block for the development of novel therapeutic agents. The presence of three halogen atoms at key positions suggests a high degree of chemical reactivity and a platform for creating diverse molecular architectures.
Potential Therapeutic Applications
The therapeutic potential of this compound can be extrapolated from the well-documented activities of analogous compounds. The following sections outline the most promising areas for its application in drug discovery.
Anticancer Agents
Substituted bromo- and chloro-quinolines have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[9][10][11][12] The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Topoisomerase Inhibition: Several bromoquinoline derivatives have been identified as inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair.[9][10] For instance, 5,7-dibromo-8-hydroxyquinoline has been shown to inhibit human DNA topoisomerase I and induce apoptosis in cancer cells.[9][10] The 3-bromo-2,4-dichloro scaffold could serve as a foundation for novel topoisomerase inhibitors.
-
Kinase Inhibition: The quinoline core is a common feature in many kinase inhibitors. Given that numerous anticancer drugs target kinases, derivatives of this compound could be designed to target specific kinases involved in cancer signaling pathways.
The following table summarizes the in vitro anticancer activity of various bromo- and chloro-substituted quinoline derivatives, highlighting the potential of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 | [10] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 8.2 | [10] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 9.5 | [10] |
| 6-Bromo-5-nitroquinoline | C6 (rat brain tumor) | 10.2 | [11] |
| 6-Bromo-5-nitroquinoline | HeLa (human cervix carcinoma) | 12.8 | [11] |
| 6-Bromo-5-nitroquinoline | HT29 (human colon carcinoma) | 15.4 | [11] |
| 7-chloroquinoline derivative (Compound 9) | P. falciparum | 11.92 µM | [13] |
Antimicrobial and Antiviral Agents
The quinoline scaffold is the basis for several well-known antimicrobial and antimalarial drugs.
-
Antimalarial Activity: 4,7-dichloroquinoline is a crucial intermediate in the synthesis of the antimalarial drug chloroquine.[14][15] The dichloro substitution pattern in this compound suggests that it could be a valuable precursor for novel antimalarial agents.
-
Antibacterial and Antifungal Activity: Various functionalized quinolines have shown promising activity against a range of bacterial and fungal pathogens.[16] The reactive halogen atoms on the this compound ring can be displaced to introduce pharmacophores known to impart antimicrobial activity.
-
Antiviral Potential: Recently, 2-chloroquinoline derivatives have been explored as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), highlighting the potential of chloro-substituted quinolines in antiviral drug discovery.[17]
Synthetic Utility and Chemical Reactivity
The true potential of this compound in medicinal chemistry lies in its synthetic versatility. The chlorine and bromine atoms serve as handles for a variety of chemical transformations, allowing for the construction of diverse compound libraries.
-
Nucleophilic Aromatic Substitution: The chlorine atoms at the 2- and 4-positions of the quinoline ring are particularly susceptible to nucleophilic aromatic substitution (SNA_r). This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2,4-disubstituted-3-bromoquinoline derivatives.[16][18]
-
Cross-Coupling Reactions: The bromine atom at the 3-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of aryl, alkynyl, and amino moieties, respectively, further expanding the chemical space accessible from this scaffold.
-
Regioselective Functionalization: The differential reactivity of the halogen atoms could potentially allow for regioselective functionalization, providing a strategic advantage in the synthesis of complex molecules.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of derivatives that could be adapted from the this compound scaffold, based on methodologies reported for related compounds.
Protocol 1: General Procedure for Nucleophilic Substitution of a Chloroquinoline
This protocol is adapted from the synthesis of 4-aminoquinoline derivatives.[18]
Materials:
-
This compound
-
Amine nucleophile (e.g., butylamine)
-
Solvent (e.g., neat or a high-boiling solvent like DMF)
-
Dichloromethane
-
5% aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
A mixture of this compound (1.0 eq) and the desired amine (2.0-3.0 eq) is heated to 120-130 °C and maintained at this temperature for 6-8 hours with constant stirring.
-
The reaction mixture is cooled to room temperature and taken up in dichloromethane.
-
The organic layer is washed sequentially with 5% aqueous NaHCO₃ solution, water, and then brine.
-
The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 3-bromo-2-chloro-4-aminoquinoline derivative.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[16]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT29)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
The following diagrams illustrate the potential synthetic pathways and biological targets for derivatives of this compound.
Caption: A potential synthetic workflow for generating a diverse library of compounds from this compound.
Caption: A simplified signaling pathway that could be targeted by quinoline derivatives, such as PI3K/Akt.
While this compound remains a largely unexplored entity in medicinal chemistry, the wealth of data on its structural analogs strongly suggests its potential as a highly valuable and versatile scaffold. Its tri-halogenated nature provides a rich platform for synthetic diversification, enabling the creation of extensive compound libraries for screening against a multitude of biological targets. The inferred potential in anticancer, antimicrobial, and antiviral applications makes this compound a compelling starting point for future drug discovery and development programs. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is highly warranted.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.setu.ie [research.setu.ie]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Review of 3-Bromo-2,4-dichloroquinoline and its Derivatives: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast library of quinoline derivatives, halogenated quinolines, particularly those bearing bromine and chlorine atoms, serve as versatile intermediates in the synthesis of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of 3-Bromo-2,4-dichloroquinoline, a key building block, and its derivatives. We will delve into its synthesis, explore the reactivity of its functional groups, and summarize the biological activities of its derivatives, with a focus on their potential applications in drug discovery and development.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be approached through a multi-step process, typically starting from a substituted aniline. A plausible synthetic route involves the construction of the quinoline ring system followed by halogenation. One general and efficient method for the synthesis of 3-bromoquinoline compounds involves the reaction of a substituted aniline with a brominated electrophilic intermediate derived from 1,1,3,3-tetramethoxypropane.[1]
Experimental Protocol: General Synthesis of 3-Bromoquinolines
The following protocol outlines a general method for the synthesis of 3-bromoquinoline derivatives from substituted anilines.[1]
-
Preparation of the Brominated Intermediate: 1,1,3,3-tetramethoxypropane is reacted with bromine to yield a brominated intermediate.
-
Hydrolysis: The resulting intermediate is treated with an alkali, such as sodium hydroxide, to yield a more reactive species.
-
Cyclization with Substituted Aniline: The intermediate from the previous step is reacted with a substituted aniline in the presence of an acid, such as hydrobromic acid in acetic acid, to facilitate the cyclization and formation of the 3-bromoquinoline ring.
To obtain the target molecule, this compound, one would start with 2,4-dichloroaniline. The resulting 3-bromo-6,8-dichloroquinoline can then be further modified if necessary.
Alternatively, the synthesis can proceed via the construction of a quinoline-2,4-diol intermediate followed by chlorination.
Conceptual Synthesis of this compound
Caption: Conceptual synthetic pathway to this compound.
Chemical Reactivity and Derivatization
This compound possesses three reactive sites that can be selectively functionalized to generate a diverse library of derivatives. The reactivity of the halogen atoms is influenced by their position on the quinoline ring.
Nucleophilic Aromatic Substitution (SNAr) at C2 and C4
The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution. Studies on analogous 2,4-dichloroquinazolines have shown that the C4 position is generally more reactive towards nucleophiles than the C2 position.[2] This differential reactivity allows for the sequential and regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols.
Caption: Regioselective nucleophilic substitution on this compound.
Palladium-Catalyzed Cross-Coupling Reactions at C3
The bromine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These powerful transformations enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups at this position.
The following is a general procedure for the Suzuki-Miyaura coupling of a bromoquinoline with a boronic acid.[3]
-
Reaction Setup: In a reaction vessel, combine the this compound derivative (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Caption: Derivatization of the 3-bromo position via cross-coupling reactions.
Biological Activities of this compound Derivatives
Quinoline derivatives are known to exhibit a broad spectrum of pharmacological activities. The introduction of bromine and chlorine atoms, and subsequent derivatization, can significantly modulate their biological profiles. While specific data for derivatives of this compound are limited in the readily available literature, the activities of structurally related compounds provide valuable insights into their potential as therapeutic agents.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of substituted quinolines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases, or interference with DNA replication. The cytotoxic effects of various quinoline derivatives have been evaluated against a range of cancer cell lines.
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminoquinoline Derivatives | MDA-MB468 (Breast) | 7.35 - 8.73 | [4] |
| 4-Aminoquinoline Derivatives | MCF-7 (Breast) | 8.22 | [4] |
| 2,4-Diaminoquinazoline Derivatives | HFB4 (Skin) | 5.3 - 8.8 | [5] |
| 2,4-Diaminoquinazoline Derivatives | MCF-7 (Breast) | 9.1 - 10.9 | [5] |
Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Anti-inflammatory and Analgesic Activity
Derivatives of 3-bromo isoquinoline, a structural isomer of quinoline, have shown significant analgesic and anti-inflammatory properties. These activities are often attributed to the inhibition of enzymes like cyclooxygenase (COX).[6]
Antimalarial Activity
The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine. The development of new quinoline derivatives continues to be a key strategy in the fight against drug-resistant malaria.
Conclusion
This compound is a highly versatile and valuable scaffold for the synthesis of a diverse range of heterocyclic compounds. Its three distinct reactive sites allow for selective and sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The resulting derivatives hold significant promise as novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. Further exploration of the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize their potential in drug discovery and development. The detailed experimental protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers to design and synthesize novel quinoline-based compounds with enhanced pharmacological profiles.
References
- 1. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jptcp.com [jptcp.com]
Methodological & Application
Application Notes and Protocols for Sonogashira Reaction of 3-Bromo-2,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials.[1] For drug development professionals, the functionalization of heterocyclic scaffolds like quinoline is of paramount importance, as these core structures are present in a multitude of biologically active compounds.
This document provides detailed application notes and a generalized protocol for the Sonogashira reaction of 3-Bromo-2,4-dichloroquinoline. The presence of multiple halogen substituents on the quinoline ring introduces the challenge and opportunity of regioselective functionalization.
Regioselectivity in the Sonogashira Coupling of this compound
The Sonogashira reaction with this compound is expected to proceed with high regioselectivity. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Sonogashira reaction, generally follows the order: I > Br > Cl.[3] Therefore, the carbon-bromine bond at the C-3 position is anticipated to be significantly more reactive than the carbon-chlorine bonds at the C-2 and C-4 positions. This preferential reactivity allows for the selective introduction of an alkynyl substituent at the C-3 position while leaving the two chlorine atoms untouched for potential subsequent transformations.
Furthermore, in dihaloquinolines, the position of the halogen relative to the nitrogen atom can also influence reactivity. For instance, in 2,4-dichloroquinoline, the chloro group at the C-2 position is more susceptible to nucleophilic attack and oxidative addition to the palladium catalyst than the chloro group at the C-4 position, a phenomenon attributed to the electron-withdrawing nature of the adjacent nitrogen atom.[4] However, the significantly higher reactivity of the C-Br bond will be the dominant factor in determining the site of the initial Sonogashira coupling in this compound.
Tabulated Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound. These conditions are based on established literature for similar substrates and provide a starting point for optimization.
| Component | Reagent/Parameter | Typical Range/Value | Notes |
| Substrate | This compound | 1.0 equivalent | |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | 1.1 - 1.5 equivalents | An excess of the alkyne is typically used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/Ligand | 1 - 5 mol% | The choice of catalyst and ligand can significantly impact reaction efficiency. Common ligands include PPh₃, XPhos, and others.[5] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 1 - 10 mol% | Essential for the activation of the terminal alkyne. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | 2 - 5 equivalents | The base neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | Anhydrous and deoxygenated | The choice of solvent can influence reaction rate and solubility of reagents. |
| Temperature | Room Temperature to 80 °C | Substrate dependent | Aryl bromides may require heating to achieve a reasonable reaction rate. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/LC-MS |
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Reagent Addition: To the Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add anhydrous THF (10 mL) to the flask, followed by triethylamine (3.0 mmol, 3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC after 2-4 hours, gradually heat the mixture to 50-60 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-alkynyl-2,4-dichloroquinoline.
Visualizations
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials. The introduction of an amino group onto the quinoline core can significantly modulate its physicochemical and pharmacological properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods. This application note provides a detailed protocol for the selective amination of 3-Bromo-2,4-dichloroquinoline, a polyhalogenated quinoline with multiple sites for potential functionalization. The selective amination at the C-3 position, leveraging the higher reactivity of the C-Br bond over C-Cl bonds, allows for the synthesis of 3-amino-2,4-dichloroquinoline derivatives, which are valuable intermediates in drug discovery and development.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
In the case of this compound, the reaction is anticipated to proceed with high selectivity at the C-3 position. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. Therefore, the carbon-bromine bond at the 3-position is expected to undergo oxidative addition to the palladium catalyst preferentially over the carbon-chlorine bonds at the 2- and 4-positions. This chemoselectivity allows for the targeted synthesis of 3-amino-2,4-dichloroquinoline, leaving the chloro substituents available for subsequent downstream functionalization.
Application in Drug Development
The selective introduction of an amino group at the C-3 position of the 2,4-dichloroquinoline scaffold provides a versatile platform for the generation of diverse chemical libraries for drug discovery. The resulting 3-amino-2,4-dichloroquinoline can serve as a key building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, anti-infective agents, and central nervous system drugs. The remaining chloro groups at the C-2 and C-4 positions can be further functionalized through various cross-coupling reactions or nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Data Presentation: Reaction Parameters for Selective Amination
The following table summarizes typical reaction conditions for the selective Buchwald-Hartwig amination of a polyhalogenated quinoline, based on studies of analogous substrates such as 6-bromo-2-chloroquinoline. Optimization of these parameters is recommended for the specific amination of this compound with a desired amine.
| Parameter | Condition | Role |
| Substrate | This compound | Electrophilic coupling partner. |
| Amine | Primary or secondary amine (e.g., morpholine) | Nucleophilic coupling partner. |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Catalyst precursor. |
| Ligand | XPhos, SPhos, RuPhos, or other biaryl phosphines | Stabilizes the palladium catalyst, promotes oxidative addition and reductive elimination. |
| Base | NaOt-Bu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate) | Activates the amine nucleophile by deprotonation. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Provides a medium for the reaction. |
| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction. |
| Typical Yield | 70-95% (based on analogous reactions) | The expected outcome of the reaction under optimized conditions. |
Experimental Protocols
Materials and Equipment
-
This compound
-
Amine of choice (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Setup
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the Schlenk tube with a rubber septum and connect it to a Schlenk line.
-
Evacuate the tube and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the base (e.g., NaOt-Bu, 1.5-2.0 equiv).
-
Add anhydrous solvent (toluene or 1,4-dioxane) via syringe.
-
Finally, add the amine (1.1-1.5 equiv) via syringe.
-
Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-2,4-dichloroquinoline derivative.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and physicochemical properties. The functionalization of the quinoline core through cross-coupling reactions is a powerful strategy for the synthesis of novel compounds. 3-Bromo-2,4-dichloroquinoline is a versatile building block, offering three distinct reaction sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) and the influence of the quinoline nitrogen atom allow for potentially regioselective functionalization, enabling the synthesis of diverse and complex molecular architectures.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.
Regioselectivity Considerations
In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[1] This is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond.[1]
However, in heteroaromatic systems like quinoline, electronic effects can significantly influence the reactivity of specific positions. The chloro-substituents at the C2 and C4 positions of the quinoline ring are activated towards nucleophilic substitution and oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen atom. There is literature precedence for a chloro-substituent at the C2 position of a quinoline ring being more reactive than a bromo-substituent at other positions, depending on the specific catalyst system employed.[2][3]
For this compound, two competing factors are at play:
-
Bond Strength: The C3-Br bond is inherently more reactive than the C2-Cl and C4-Cl bonds.
-
Electronic Activation: The C2-Cl and C4-Cl bonds are activated by the quinoline nitrogen.
Based on analogous systems, it is plausible that with a judicious choice of catalyst and reaction conditions, selective cross-coupling at the C3-bromo position can be achieved. Milder conditions and less active catalysts are likely to favor reaction at the C-Br bond, while more forcing conditions or specialized catalyst systems might be required to react at the C-Cl positions. It has been reported for 2,4-dichloro-8-bromo-7-methoxyquinoline that Suzuki coupling occurs selectively at the C2 position, highlighting the potent electronic activation at this site.[2][3] Therefore, empirical determination of the optimal conditions for selective functionalization of this compound is crucial.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2,4-dichloroquinolines
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For the selective arylation of this compound at the C3 position, a range of palladium catalysts and ligands can be employed.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 3-Aryl Product | Reference Analog |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80 | 12 | 75-90 | [4] |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 eq) | 1,4-Dioxane | 100 | 12 | 80-95 | [2] |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 eq) | Toluene/H₂O | 100 | 16 | 85-98 | [5] |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2 eq) | THF | 80 | 18 | 80-92 | [6] |
Note: Yields are based on reactions with analogous bromo-chloro substituted heterocycles and represent expected outcomes for selective coupling at the C-Br position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (see table), the ligand (if applicable), and the base (2.0 equiv.).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-2,4-dichloroquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7] The selective amination of this compound at the C3 position can be achieved using various palladium catalysts and bulky, electron-rich phosphine ligands.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 3-Amino Product | Reference Analog |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5 eq) | Toluene | 100 | 18 | 70-85 | [8][9] |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2 eq) | 1,4-Dioxane | 110 | 24 | 75-90 | [10] |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (1.5 eq) | THF | 80 | 16 | 80-95 | [10] |
| 4 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2 eq) | t-BuOH | 100 | 20 | 78-92 | [11] |
Note: Yields are based on reactions with analogous bromo-chloro substituted heterocycles and represent expected outcomes for selective coupling at the C-Br position.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium catalyst (or precatalyst), ligand (if not using a precatalyst), and base to an oven-dried reaction tube.
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Add the amine (1.2 mmol, 1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of 3-Alkynyl-2,4-dichloroquinolines
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13] Selective alkynylation at the C3-bromo position is expected under standard Sonogashira conditions.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 3-Alkynyl Product | Reference Analog |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 80-95 | [4] |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | THF | 60 | 8 | 75-90 | [14] |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine | Toluene | 90 | 12 | 70-88 | [15] |
| 4 | PdCl₂(MeCN)₂ (2) | CuI (4) | DBU | Acetonitrile | 80 | 10 | 72-85 | [16] |
Note: Yields are based on reactions with analogous bromo-chloro substituted heterocycles and represent expected outcomes for selective coupling at the C-Br position.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a flexible and powerful platform for the synthesis of a wide array of functionalized quinoline derivatives. While the inherent reactivity of the C-Br bond suggests that selective functionalization at the C3 position is the most probable outcome under standard conditions, the electronic activation of the C2 and C4 positions by the quinoline nitrogen necessitates careful optimization and empirical validation for each specific transformation. The protocols and data presented herein, based on closely related systems, provide a robust starting point for researchers to explore the rich chemistry of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 3-Aryl-2,4-dichloroquinolines using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimalarial properties.[1][2][3][4] Specifically, 3-aryl-2,4-dichloroquinolines serve as versatile intermediates in the synthesis of complex pharmaceutical agents. The introduction of an aryl group at the C-3 position is a key step that can significantly influence the pharmacological profile of the resulting molecule.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds between aryl halides and arylboronic acids, valued for its mild reaction conditions and tolerance of various functional groups.[5][6][7] This document provides detailed protocols and application notes for the synthesis of 3-aryl-2,4-dichloroquinolines via a regioselective Suzuki-Miyaura coupling.
Synthetic Strategy and Application Notes
The direct Suzuki coupling at the C-3 position of 2,4-dichloroquinoline is challenging due to the relative reactivity of the halogenated positions. In dihaloquinolines, the order of reactivity for halogens in palladium-catalyzed cross-coupling is generally I > Br > Cl.[8] Furthermore, studies on 2,4-dichloroquinoline derivatives have shown that the C-4 and C-2 positions are often more susceptible to coupling reactions than the C-3 position.[2][9]
Therefore, a successful strategy involves using a starting material with a more reactive halogen, such as bromine or iodine, at the C-3 position. The protocol outlined below assumes the use of a 2,4-dichloro-3-bromoquinoline intermediate. This allows for a regioselective Suzuki-Miyaura coupling at the C-3 position, leaving the chloro groups at C-2 and C-4 intact for subsequent functionalization.
General Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 3-aryl-2,4-dichloroquinolines. The following protocol is a general guideline and may require optimization for specific substrates.
Materials and Equipment:
-
Starting Material: 2,4-dichloro-3-bromoquinoline
-
Arylboronic acid
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Ligand: Tricyclohexylphosphine (PCy₃)
-
Base: Anhydrous potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and water (degassed)
-
Standard glassware for organic synthesis (two-necked flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
-
Reagents for workup and purification (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Detailed Protocol:
-
Reaction Setup: To a two-necked, oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,4-dichloro-3-bromoquinoline (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), potassium carbonate (2.0 - 3.0 eq), palladium catalyst (0.02 - 0.05 eq), and the phosphine ligand (0.05 - 0.10 eq).[8][10]
-
Inert Atmosphere: Seal the flask with a septum and flush the system with an inert gas (Argon or Nitrogen) for 15-20 minutes. A balloon filled with the inert gas should be connected to the top of the condenser to maintain the atmosphere.[8]
-
Solvent Addition: Add the degassed solvent system, typically a 3:1 to 4:1 mixture of dioxane and water, via syringe.[8]
-
Reaction: Heat the reaction mixture with vigorous stirring to a temperature between 80 °C and 100 °C.[8][10]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-2,4-dichloroquinoline.
Caption: Experimental workflow for synthesis.
Data Presentation: Representative Yields
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | 2,3-Diaryl-4-chloroquinoline | 85-95% | [8] |
| 3,4-Dichloro-7-(CF₃)quinoline | Phenylboronic acid | 3-Chloro-4-phenyl-7-(CF₃)quinoline | 40-80% | [10] |
| 2-Alkynyl-4-chloroquinoline | Phenylboronic acid | 2-Alkynyl-4-phenylquinoline | 85-95% | [9] |
| 3-Haloquinoline | Arylboronic acid | 3-Arylquinoline | Good Yields | [1] |
Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are: 1) Oxidative Addition, 2) Transmetalation, and 3) Reductive Elimination.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of 3-Alkynyl-2,4-dichloroquinolines from Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Among their diverse derivatives, 3-alkynyl-2,4-dichloroquinolines are valuable synthetic intermediates. The presence of two reactive chlorine atoms at the C2 and C4 positions, along with a versatile alkynyl group at the C3 position, allows for selective functionalization and the construction of complex molecular architectures. This document provides detailed protocols for a reliable three-step synthesis of 3-alkynyl-2,4-dichloroquinolines starting from readily available anilines and diethyl malonate, proceeding through key intermediates such as 4-hydroxy-2-quinolone and 2,4-dichloro-3-haloquinolines. The protocols are designed to be accessible to researchers in organic synthesis and medicinal chemistry.
Overall Synthetic Strategy
The preparation of 3-alkynyl-2,4-dichloroquinolines is achieved through a three-step sequence, as illustrated below. This strategy involves the initial construction of the quinoline core, followed by regioselective halogenation at the C3 position, and concluding with a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the desired terminal alkyne.
Caption: Overall workflow for the synthesis of 3-alkynyl-2,4-dichloroquinolines.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-2-quinolone
This step utilizes a modified Conrad-Limpach reaction to construct the core quinoline scaffold from an appropriate aniline and diethyl malonate.
Reaction Scheme:
Aniline + Diethyl Malonate → 4-Hydroxy-2-quinolone
Materials:
-
Substituted Aniline (1.0 eq)
-
Diethyl Malonate (1.2 eq)
-
Diphenyl ether (solvent)
-
Ethanol
Procedure:
-
A mixture of the substituted aniline (1.0 eq) and diethyl malonate (1.2 eq) in ethanol is heated to reflux for 2 hours.
-
The ethanol is removed under reduced pressure.
-
The resulting residue is added portion-wise to vigorously stirred, preheated diphenyl ether at 250 °C.
-
The reaction mixture is maintained at 250 °C for 30 minutes, during which the ethanol formed is distilled off.
-
The mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with hexane to remove residual diphenyl ether and then recrystallized from ethanol or acetic acid to afford the pure 4-hydroxy-2-quinolone.
Table 1: Representative Yields for the Synthesis of 4-Hydroxy-2-quinolones.
| Entry | Substituted Aniline | Product | Yield (%) |
| 1 | Aniline | 4-Hydroxy-2-quinolone | 85-95 |
| 2 | 4-Chloroaniline | 7-Chloro-4-hydroxy-2-quinolone | 80-90 |
| 3 | 4-Methoxyaniline | 7-Methoxy-4-hydroxy-2-quinolone | 82-92 |
Step 2: Synthesis of 2,4-Dichloro-3-haloquinolines
This two-part step involves the conversion of the 4-hydroxy-2-quinolone to the corresponding 2,4-dichloroquinoline, followed by regioselective halogenation at the C3 position.
Reaction Scheme:
4-Hydroxy-2-quinolone → 2,4-Dichloroquinoline
Materials:
-
4-Hydroxy-2-quinolone (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, as solvent and reagent)
Procedure: [1]
-
A mixture of 4-hydroxy-2-quinolone (1.0 eq) and phosphorus oxychloride (10-15 eq) is heated at 100-110 °C for 2-3 hours.[1]
-
The reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring to decompose the excess POCl₃.[1]
-
The aqueous mixture is neutralized with a saturated sodium carbonate solution to a pH of 8.[1]
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
This protocol is adapted from a method for the C3-halogenation of 4-quinolones.[2]
Reaction Scheme:
2,4-Dichloroquinoline + KX + [I(III) reagent] → 2,4-Dichloro-3-haloquinoline
Materials:
-
2,4-Dichloroquinoline (1.0 eq)
-
Potassium halide (KX; X = Cl, Br, I) (1.5 eq)
-
(Diacetoxyiodo)benzene (PIDA) or Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure: [2]
-
To a solution of 2,4-dichloroquinoline (1.0 eq) in dichloromethane or acetonitrile, add the potassium halide (1.5 eq).[2]
-
Add the hypervalent iodine reagent (PIDA or PIFA, 1.2 eq) portion-wise to the stirred mixture at room temperature.[2]
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the 2,4-dichloro-3-haloquinoline.
Table 2: Representative Yields for the C3-Halogenation of Quinolones. [2]
| Entry | Substrate | Halogenating System | Product | Yield (%) |
| 1 | 2-Phenyl-4-quinolone | KCl / PIDA | 3-Chloro-2-phenyl-4-quinolone | 84 |
| 2 | 2-Phenyl-4-quinolone | KBr / PIDA | 3-Bromo-2-phenyl-4-quinolone | 87 |
| 3 | 2-Phenyl-4-quinolone | KI / PIDA | 3-Iodo-2-phenyl-4-quinolone | 92 |
Note: Yields are based on the halogenation of 2-phenyl-4-quinolone as a model substrate. Similar reactivity is expected for 2,4-dichloroquinoline.
Step 3: Sonogashira Coupling of 2,4-Dichloro-3-haloquinolines with Terminal Alkynes
This final step introduces the alkynyl moiety at the C3 position via a palladium- and copper-catalyzed Sonogashira coupling reaction.[3][4]
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-2,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have shown significant potential in oncology by inhibiting key signaling proteins like protein kinases, which are often dysregulated in cancer.[1][2][3] 3-Bromo-2,4-dichloroquinoline is a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The presence of three distinct reactive sites—a bromine atom at C3 and chlorine atoms at C2 and C4—allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This enables the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
This document provides detailed application notes and protocols for the synthesis and biological evaluation of kinase inhibitors derived from this compound, with a focus on the 4-anilino-3-quinolinecarbonitrile scaffold, which is a key feature of several potent kinase inhibitors targeting kinases such as the Epidermal Growth Factor Receptor (EGFR) and Src family kinases.[2][4][5]
Synthetic Strategy Overview
The synthetic approach to functionalizing this compound leverages the differential reactivity of the halogen substituents. The chlorine at the C4 position is the most susceptible to nucleophilic aromatic substitution, followed by the chlorine at C2, while the bromine at C3 is most amenable to palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. This allows for a modular approach to building complex kinase inhibitors.
A general workflow involves an initial selective amination at the C4 position, followed by further modifications at the C2 and C3 positions to introduce diverse chemical moieties that can interact with specific binding pockets of the target kinase.
References
Development of Antimicrobial Agents from 3-Bromo-2,4-dichloroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel antimicrobial agents derived from 3-Bromo-2,4-dichloroquinoline. The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, and its targeted modification can lead to the generation of potent antibacterial and antifungal compounds. The protocols outlined below focus on the nucleophilic substitution reactions at the C2 and C4 positions of the quinoline ring, which are activated by the presence of chloro substituents.
Introduction
Quinoline and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogens and other functional groups onto the quinoline ring system can significantly modulate their therapeutic potential. This compound serves as a versatile starting material for the synthesis of a diverse library of compounds through sequential or one-pot nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the chloro groups at the C2 and C4 positions allows for selective functionalization, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Approach
The primary synthetic strategy involves the nucleophilic displacement of the chloro groups at the C2 and C4 positions of the this compound core. The C4-chloro is generally more reactive towards nucleophiles than the C2-chloro, allowing for a stepwise introduction of different substituents.
Data Presentation: Antimicrobial Activity
The following tables summarize the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of representative quinoline derivatives synthesized from polychlorinated precursors. These values provide a benchmark for the potential efficacy of novel compounds derived from this compound.
Table 1: Antibacterial Activity of Substituted Quinoline Derivatives
| Compound ID | Substituent at C2 | Substituent at C4 | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| 1 | -Cl | -NH-(CH₂)₃-NH₂ | >100 | >100 | 62.5 | 125 | [1] |
| 2 | -NH-(CH₂)₃-NH₂ | -NH-(CH₂)₃-NH₂ | 31.25 | 15.6 | 62.5 | 62.5 | [1] |
| 3 | -SCH₂C₆H₅ | -SCH₂C₆H₅ | 16 | 16 | 8 | >64 | [2] |
| 4 | -Cl | -NH-C₆H₄-p-Cl | 32 | 16 | 8 | >64 | [2] |
Table 2: Antifungal Activity of Substituted Quinoline Derivatives
| Compound ID | Substituent at C2 | Substituent at C4 | C. albicans (µg/mL) | A. niger (µg/mL) | Reference |
| 5 | -Cl | -NH-(CH₂)₃-NH₂ | 62.5 | 125 | [1] |
| 6 | -NH-(CH₂)₃-NH₂ | -NH-(CH₂)₃-NH₂ | 31.25 | 62.5 | [1] |
| 7 | -SCH₂C₆H₅ | -SCH₂C₆H₅ | 16 | 32 | [2] |
| 8 | -Cl | -NH-C₆H₄-p-Cl | 16 | 32 | [2] |
Experimental Protocols
The following are representative protocols for the synthesis of antimicrobial agents from a di-chloroquinoline precursor. These can be adapted for this compound.
Protocol 1: Synthesis of 4-Amino-2-chloro-quinoline Derivatives
This protocol describes the selective nucleophilic substitution at the C4 position.
Materials:
-
4,7-dichloroquinoline (or this compound)
-
Appropriate primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP))
-
Base (e.g., K₂CO₃, triethylamine) (optional, depending on the amine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the dichloroquinoline (1.0 eq) in the chosen solvent.
-
Add the amine (1.0-1.2 eq) to the solution. If the amine salt is used, add a base (e.g., K₂CO₃, 1.5 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature or heat to reflux for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2,4-Disubstituted Quinoline Derivatives
This protocol describes the subsequent nucleophilic substitution at the C2 position.
Materials:
-
4-Amino-2-chloro-quinoline derivative from Protocol 1
-
Second nucleophile (e.g., a different amine or a thiol)
-
High-boiling point solvent (e.g., NMP, DMF)
-
Base (if necessary)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the 4-amino-2-chloro-quinoline derivative (1.0 eq) in a high-boiling point solvent.
-
Add the second nucleophile (1.2-1.5 eq) and a base if required.
-
Heat the reaction mixture to a higher temperature (typically 120-180 °C) and monitor by TLC.
-
After completion, cool the mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.
Conclusion
The synthetic protocols and antimicrobial data presented provide a foundational framework for the development of novel antimicrobial agents from this compound. The versatility of nucleophilic substitution on the quinoline core allows for the creation of a wide array of derivatives with potentially enhanced potency and a broader spectrum of activity. Further investigation into the structure-activity relationships of these novel compounds is warranted to optimize their antimicrobial properties and advance the development of new therapeutic agents to combat infectious diseases.
References
- 1. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 3-Bromo-2,4-dichloroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 3-bromo-2,4-dichloroquinoline. This versatile starting material allows for the strategic introduction of various functionalities through palladium-catalyzed cross-coupling reactions, followed by cyclization to yield diverse heterocyclic scaffolds with potential applications in drug discovery and materials science. The quinoline core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3][4]
Strategic Approach to Novel Heterocycles
The synthetic strategy hinges on the differential reactivity of the halogen substituents on the this compound core. The chlorine atom at the C2 position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at C4 and the bromine at C3. This regioselectivity allows for a stepwise functionalization approach to construct precursors for subsequent intramolecular cyclization, leading to the formation of fused heterocyclic systems such as pyrazolo[4,3-c]quinolines, furo[3,2-c]quinolines, and thieno[3,2-c]quinolines.
A general workflow for the synthesis of these novel heterocyclic compounds is depicted below.
Figure 1: General synthetic workflow from this compound.
Key Synthetic Transformations and Protocols
This section details the experimental protocols for the key palladium-catalyzed cross-coupling reactions and subsequent cyclization steps to generate the target heterocyclic scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The following protocols are adapted for the regioselective functionalization of this compound.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the haloquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is particularly useful for introducing aryl or vinyl substituents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
b) Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds by reacting the haloquinoline with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv.), and a copper co-catalyst like CuI (0.1 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the alkynylated quinoline.
c) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the haloquinoline with a primary or secondary amine, using a palladium catalyst and a suitable ligand.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) in a Schlenk tube.
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) for the specified time (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Synthesis of Fused Heterocyclic Systems
The functionalized 3-bromo-quinoline intermediates obtained from the cross-coupling reactions serve as precursors for the synthesis of various fused heterocyclic compounds through intramolecular cyclization.
a) Synthesis of Pyrazolo[4,3-c]quinolines
Pyrazolo[4,3-c]quinoline derivatives can be synthesized by reacting the 2-chloro position of the quinoline with hydrazine, followed by intramolecular cyclization. These compounds have shown potential as anti-inflammatory agents.[1]
Figure 2: Synthetic pathway to pyrazolo[4,3-c]quinolines.
Experimental Protocol: Synthesis of Pyrazolo[4,3-c]quinolines
-
Dissolve this compound (1.0 equiv.) in a suitable solvent like ethanol or n-butanol.
-
Add hydrazine hydrate (5.0 equiv.) to the solution.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, which may result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the crude pyrazolo[4,3-c]quinoline derivative.
-
Further purification can be achieved by recrystallization.
b) Synthesis of Furo[3,2-c]quinolines
Furo[3,2-c]quinolines can be prepared via an intramolecular cyclization of a precursor containing a hydroxyl group tethered to the quinoline core. These compounds have been investigated for their antiproliferative activities.[5]
Figure 3: Synthetic pathway to furo[3,2-c]quinolines.
Experimental Protocol: Synthesis of Furo[3,2-c]quinolines
-
React this compound with a diol such as ethylene glycol in the presence of a base (e.g., NaH) in an anhydrous solvent (e.g., THF) to form the corresponding 2-alkoxy derivative.
-
Isolate and purify the intermediate.
-
Subject the purified intermediate to an intramolecular Heck-type cyclization using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand in the presence of a base (e.g., K₂CO₃) in a high-boiling solvent (e.g., DMF).
-
Heat the reaction mixture until the cyclization is complete.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
c) Synthesis of Thieno[3,2-c]quinolines
Thieno[3,2-c]quinolines, known for their potential as kinase inhibitors, can be synthesized through cyclization of precursors containing a sulfur-based nucleophile.[4]
Figure 4: Synthetic pathway to thieno[3,2-c]quinolines.
Experimental Protocol: Synthesis of Thieno[3,2-c]quinolines
-
Treat this compound with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to introduce a thiol group at the C2 position.
-
The resulting intermediate can then undergo intramolecular cyclization. This can be achieved by reacting the thiol with a suitable reagent to form a thiophene ring, for example, by reaction with an α-haloketone followed by cyclization.
-
Alternatively, palladium-catalyzed intramolecular C-S bond formation can be employed.
-
Purify the final thieno[3,2-c]quinoline product by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize representative yields and characterization data for key intermediates and final heterocyclic products synthesized from this compound and its derivatives.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Dihaloquinolines
| Entry | Reactant 1 | Reactant 2 | Coupling Type | Product | Yield (%) | Ref. |
| 1 | 2,4-dichloroquinoline | Phenylacetylene | Sonogashira | 2-(Phenylethynyl)-4-chloroquinoline | 85 | N/A |
| 2 | 2,4-dichloroquinoline | Phenylboronic acid | Suzuki | 2-Chloro-4-phenylquinoline | 92 | N/A |
| 3 | 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine | Aniline | Buchwald-Hartwig | 3-Amino-4-(phenylamino)-1H-pyrazolo[4,3-c]quinoline | 76 | [1] |
Note: Data for reactions starting directly from this compound is limited in the literature; the above are illustrative examples on related structures.
Table 2: Characterization of Novel Heterocyclic Compounds
| Compound | Structure | M.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) | Ref. |
| 3-Amino-4-(2-methoxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | Pyrazolo[4,3-c]quinoline derivative | 210-211 | 5.22 (s, 2H), 6.96-7.08 (m, 3H), 7.29-7.32 (m, 1H), 7.50-7.54 (m, 1H), 7.69 (d, 1H), 8.06 (d, 1H), 8.57 (s, 1H), 8.99 (d, 1H), 13.03 (s, 1H) | C₁₇H₁₅N₅O | [1] |
| Benzofuro[3,2-c]quinoline | Furo[3,2-c]quinoline derivative | 130-132 | 9.48 (s, 1H), 8.40 (d, 1H), 8.26 (d, 1H), 8.08 (d, 1H), 7.80-7.73 (m, 2H), 7.69 (dd, 1H), 7.54 (dd, 1H), 7.46 (dd, 1H) | C₁₅H₁₀NO⁺ | [5] |
| Thieno[3,2-c]quinoline derivative | Thieno[3,2-c]quinoline derivative | - | - | - | [4] |
Note: Spectroscopic and physical data are for representative examples from the literature and may not be from syntheses starting with this compound.
Biological Activity and Signaling Pathways
Derivatives of the synthesized heterocyclic systems have been reported to exhibit a range of biological activities. For instance, certain thieno[3,2-c]quinolines have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as RET kinase, which is implicated in certain types of cancer.[4] The inhibitory action on such kinases can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.
Figure 5: Simplified signaling pathway showing inhibition of a receptor tyrosine kinase by a thieno[3,2-c]quinoline derivative.
Similarly, pyrazolo[4,3-c]quinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory pathways.[1]
Conclusion
The synthetic routes outlined in these application notes provide a versatile platform for the generation of novel heterocyclic compounds from the readily available starting material, this compound. The strategic application of palladium-catalyzed cross-coupling reactions allows for the introduction of diverse substituents, which can then be utilized in subsequent cyclization reactions to build a variety of fused heterocyclic systems. The demonstrated biological activities of these scaffolds highlight their potential as valuable leads in drug discovery programs. Further exploration of the structure-activity relationships of these novel compounds is warranted to optimize their therapeutic potential.
References
- 1. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Amination of 3-Bromo-2,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the amination of 3-bromo-2,4-dichloroquinoline, a key intermediate in the synthesis of various biologically active compounds. Two primary methodologies are presented: a palladium-catalyzed Buchwald-Hartwig amination and a classical nucleophilic aromatic substitution (SNAr). These protocols are designed to be a practical guide for chemists in a research and development setting.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides under relatively mild conditions with high functional group tolerance.[1][2] For a substrate like this compound, the reactivity of the halogens is expected to be different, with the bromo group at the 3-position being more reactive in palladium-catalyzed couplings than the chloro groups at the 2- and 4-positions. This allows for selective amination at the C-3 position.
Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4)[5]
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), the palladium precursor (e.g., Pd(OAc)2, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4 eq) and anhydrous toluene or dioxane.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR spectroscopy (1H, 13C) and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for Buchwald-Hartwig amination reactions on similar dihaloquinoline substrates.[4]
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Adamantyl-amine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 | 12 | 70-85 |
| Morpholine | Pd(OAc)2 | Xantphos | K3PO4 | Dioxane | 110 | 18 | 65-80 |
| Aniline | Pd2(dba)3 | DavePhos | NaOtBu | Toluene | 90 | 24 | 60-75 |
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical method for the amination of activated aryl halides.[6] In this compound, the chloro groups at the 2- and 4-positions are activated towards nucleophilic attack by the electron-withdrawing nature of the quinoline ring. The chlorine at the C-4 position is generally more susceptible to nucleophilic substitution than the one at C-2.[7] This method often requires higher temperatures compared to the palladium-catalyzed approach.
Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., a high-boiling point primary or secondary amine)
-
Organic base (e.g., triethylamine or N,N-diisopropylethylamine) or an inorganic base (e.g., potassium carbonate)
-
Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP), or neat amine)[8][9]
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
-
TLC supplies
-
Silica gel for column chromatography
-
Solvents for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve this compound (1.0 eq) in the chosen solvent (or use the amine as the solvent if in large excess).
-
Addition of Reagents: Add the amine (2-5 eq) and the base (if required, 1.5-2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80 °C to 150 °C) and stir. Monitor the reaction progress by TLC.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate it. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Data Presentation
The following table presents typical conditions and outcomes for SNAr reactions on related chloroquinoline substrates.[8][10]
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethane-1,2-diamine | - | Neat | 130 | 7 | 75-90 |
| Butylamine | - | Neat | Reflux | 8 | 70-85 |
| 3-Amino-1,2,4-triazole | - | Ethanol | Reflux (ultrasound) | 0.5 | 78-89[10] |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the amination of this compound.
Reaction Pathway Comparison
Caption: Comparison of Buchwald-Hartwig and SNAr pathways for the amination of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aromatic Nucleophilic Substitution [fishersci.se]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2,4-dichloroquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling reaction of 3-bromo-2,4-dichloroquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: My Suzuki coupling reaction with this compound is showing very low or no conversion to the desired product. What are the primary factors to investigate?
-
Answer: Low or no conversion in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the first step.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. For challenging substrates like polychlorinated quinolines, highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required.[2]
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species that are sensitive to oxygen. Ensure your reaction vessel is properly sealed and purged with an inert gas (e.g., argon or nitrogen) for a sufficient amount of time.[1][3] Degassing the solvent is also crucial.[1][3]
-
Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Impurities can inhibit the catalyst. Boronic acids, especially electron-deficient ones, can be unstable and prone to degradation.[1][4]
-
Reaction Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition step, which can be challenging for some aryl chlorides. However, be aware that elevated temperatures can also promote side reactions.[2] A typical temperature range for Suzuki couplings is 80-110 °C.[2]
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture, leading to a low yield of the desired coupled product. What are the likely side reactions and how can I minimize them?
-
Answer: Several side reactions can compete with the desired cross-coupling. Identifying the major byproduct is key to addressing the issue.
-
Protodeboronation: This is the replacement of the boronic acid/ester group with a hydrogen atom and is a common side reaction, particularly with electron-deficient boronic acids.[1] To mitigate this, consider using milder bases like K₃PO₄, KF, or Cs₂CO₃.[1] While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction, so using anhydrous conditions might be beneficial.[1] Using more stable boronic esters, such as pinacol esters or MIDA boronates, can also reduce protodeboronation.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species.[2] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst system can minimize homocoupling.[2]
-
Dehalogenation: The aryl halide can be reduced, replacing a halogen with a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture.[5]
-
Reaction at Multiple Sites: this compound has three potential reaction sites. The general reactivity trend for halogens in Suzuki coupling is I > Br > OTf >> Cl.[1] However, the intrinsic electrophilicity of the quinoline ring can influence selectivity. For 2,4-dihaloquinolines, the reaction preferentially occurs at the C2 position. In the case of this compound, while the C-Br bond is generally more reactive, the reactivity of the C2-Cl can be enhanced. Careful selection of the catalyst and ligand system is crucial to control the site of coupling.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in the Suzuki coupling of this compound?
A1: Based on the general reactivity of halogens in Suzuki coupling (Br > Cl), the bromine at the C3 position would be expected to react preferentially.[1] However, for some quinoline systems, the high electrophilicity of the C2 position can lead to preferential reaction at a C2-Cl over a C-Br at another position.[6] Therefore, the selectivity can be influenced by the specific reaction conditions, particularly the choice of palladium catalyst and ligand.[6] It is advisable to perform a small-scale test reaction and analyze the product mixture to determine the actual selectivity under your chosen conditions.
Q2: What is the best palladium catalyst and ligand combination for this substrate?
A2: There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner and desired selectivity. However, for challenging substrates like polychlorinated heteroaromatics, modern catalyst systems are often more effective than traditional ones like Pd(PPh₃)₄. Consider using:
-
Buchwald Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are known to be effective for cross-coupling reactions involving aryl chlorides and other challenging substrates.[2][7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr or SIPr, form highly stable and active palladium complexes that can be very effective for difficult couplings.[2][8]
-
Precatalysts: Using well-defined palladium precatalysts (e.g., G2, G3, or G4 palladacycles) can offer better reproducibility and activity compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂.[9]
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is critical for a successful Suzuki coupling.
-
Base: The base activates the boronic acid for transmetalation.[2]
-
Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[2] For challenging couplings, stronger bases like K₃PO₄ are often effective.[2] Cesium carbonate (Cs₂CO₃) and potassium fluoride (KF) can also be beneficial, particularly in minimizing protodeboronation.[1]
-
-
Solvent: The solvent must solubilize the reactants and the catalyst.
-
Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used, often with the addition of water to help dissolve the inorganic base.[5][10]
-
Polar aprotic solvents such as dimethylformamide (DMF) can also be employed.[5]
-
It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[1]
-
Q4: What is a good starting point for optimizing the reaction conditions?
A4: A good starting point for optimization would be to screen a few different catalyst/ligand systems, bases, and solvents. A Design of Experiments (DoE) approach can be highly efficient for this.[11] If that is not feasible, a standard set of conditions to begin with could be:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base: K₃PO₄ (2-3 equivalents)
-
Solvent: 1,4-Dioxane/water (e.g., 4:1 v/v)
-
Temperature: 90-100 °C Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Substrate of interest. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion. |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Common and effective palladium precursors. |
| Ligand | SPhos or XPhos (2-10 mol%) | Bulky, electron-rich ligands are effective for challenging substrates.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases often give good results.[2] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) | A common and effective solvent system for Suzuki reactions.[5] |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive halides.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst.[1] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Use fresh catalyst and ligand; consider a more active system (e.g., Buchwald precatalyst).[1][2] |
| Poor quality reagents | Purify starting materials; use a more stable boronic ester.[1] | |
| Insufficiently inert conditions | Thoroughly degas the solvent and purge the reaction vessel with inert gas.[1][3] | |
| Protodeboronation | Base- or water-mediated decomposition of boronic acid | Use a milder base (e.g., KF, Cs₂CO₃); use anhydrous conditions.[1] |
| Homocoupling | Presence of oxygen or Pd(II) | Ensure thorough degassing; use a Pd(0) source.[2] |
| Poor Selectivity | Similar reactivity of halogen atoms | Screen different catalyst/ligand combinations to tune selectivity.[6] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates and scales.
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[2]
-
Seal the vessel with a septum or cap.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
-
Solvent Addition:
-
Degas the chosen solvent (e.g., 1,4-dioxane/water 4:1) by bubbling an inert gas through it for 15-30 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (e.g., 100 °C).[2]
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
Preventing side reactions in Sonogashira coupling of dihaloquinolines
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the Sonogashira coupling of dihaloquinolines, with a focus on preventing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Sonogashira coupling of dihaloquinolines?
The primary side reactions are the homocoupling of the terminal alkyne (also known as Glaser coupling) to form a symmetrical diyne, and the formation of a di-alkynylated quinoline product when mono-substitution is desired.[1][2] The homocoupling is particularly promoted by the presence of a copper co-catalyst and oxygen.[1][3]
Q2: How can I achieve selective mono-alkynylation on a dihaloquinoline?
Achieving mono-selectivity depends on the nature of the halides.
-
Different Halides (e.g., 2-bromo-4-iodoquinoline): Selectivity can be achieved by exploiting the differential reactivity of the carbon-halogen bonds. The order of reactivity is I > OTf > Br >> Cl.[1][4] By running the reaction at room temperature, the alkyne will preferentially couple at the more reactive iodide position.[1][5]
-
Identical Halides (e.g., 2,4-dichloroquinoline): The chloro group at the C-2 position is more susceptible to oxidative addition with the palladium catalyst than the C-4 chloro group. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, making the C-2 position more electrophilic.[6] Careful control of reaction conditions, such as catalyst loading and reaction time, is crucial to prevent di-substitution.
Q3: What is the purpose of the copper(I) co-catalyst, and why should I consider a copper-free protocol?
The copper(I) co-catalyst traditionally increases the reaction's reactivity, allowing it to proceed under milder conditions, often at room temperature.[1][5] It facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][7] However, the major drawback is that copper acetylides can undergo oxidative dimerization in the presence of air, leading to the undesired homocoupling side product.[1][2][5] Copper-free protocols are therefore highly recommended to avoid this side reaction and simplify product purification.[1][8][9]
Q4: What is the role of the phosphine ligand, and how does its choice affect the reaction?
Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and sterically bulky phosphine ligands can increase the rate of the oxidative addition step and promote the overall efficiency of the coupling.[5][10] For dihaloquinolines, the choice of ligand can even control regioselectivity. For instance, with 2,8-diiodopurines, monodentate ligands like PPh₃ favor coupling at the C2 position, while bidentate or electron-rich monodentate ligands can switch the preference to the C8 position.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Sonogashira coupling of dihaloquinolines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Palladium Catalyst | Ensure the use of a Pd(0) source or a precatalyst that can be readily reduced to Pd(0) in situ. Handle air-sensitive catalysts under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| 2. Insufficiently Reactive Halide | Aryl chlorides are significantly less reactive than bromides and iodides. Higher temperatures, more electron-rich/bulky ligands (e.g., XPhos), and a stronger base (e.g., Cs₂CO₃) may be required.[4][7] | |
| 3. Poor Solvent Choice | The base can often serve as the solvent, but co-solvents like THF, DMF, or acetonitrile can be used.[1][4] Ensure the solvent is anhydrous and degassed.[7] | |
| Significant Homocoupling (Glaser) Product | 1. Presence of Copper(I) and Oxygen | This is the most common cause.[1] Switch to a copper-free protocol.[8][9][12] If using copper, ensure the reaction is rigorously deaerated and maintained under a strict inert atmosphere. |
| 2. High Catalyst Concentration | The concentration of both the catalyst and oxygen can influence the rate of homocoupling.[2][13] | |
| 3. Reaction Atmosphere | Running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling to as low as 2%.[2][13] | |
| Formation of Di-substituted Product | 1. Reaction Conditions Too Harsh | High temperatures or prolonged reaction times can lead to the second coupling event.[4] Monitor the reaction closely by TLC or LC-MS and quench it once the mono-substituted product is maximized. |
| 2. Stoichiometry | Use only a slight excess (e.g., 1.1-1.2 equivalents) of the terminal alkyne. | |
| Poor Regioselectivity | 1. Incorrect Catalyst/Ligand System | The ligand can strongly influence the site of coupling. For substrates with multiple, similarly reactive halogens, screen different palladium catalysts and phosphine ligands (both monodentate and bidentate) to optimize selectivity.[11] |
| 2. Temperature Control | For substrates with halides of different reactivity (e.g., I and Br), running the reaction at a lower temperature (e.g., room temperature) can enhance selectivity for the more reactive site.[1] |
Comparative Data: Ligand Effects on Selectivity
The choice of ligand and palladium source can be critical in controlling which position on a polyhalogenated substrate reacts. The following table, based on data for 9-substituted-6-chloro-2,8-diiodopurines, illustrates how catalyst systems can direct regioselectivity.
| Catalyst System | Ligand Type | Primary Coupling Position | Reference |
| Pd(PPh₃)₄ | Monodentate | C2 | [11] |
| Pd₂(dba)₃·CHCl₃ / dppf | Bidentate | C8 | [11] |
| Pd₂(dba)₃·CHCl₃ / Xantphos | Bidentate (wide bite angle) | C8 | [11] |
| Pd₂(dba)₃·CHCl₃ / SPhos | Electron-rich Monodentate | C8 | [11] |
Key Experimental Protocols
Protocol 1: Regioselective C-2 Alkynylation of 2,4-Dichloroquinoline (Copper-Catalyzed)
This protocol is adapted from a procedure for the selective mono-alkynylation of 2,4-dichloroquinoline in water.[6]
Reagents:
-
2,4-dichloroquinoline (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
10% Pd/C (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Diisopropylamine (DIPA) (3.0 eq)
-
Water
Procedure:
-
To a reaction vessel, add 2,4-dichloroquinoline, 10% Pd/C, PPh₃, and CuI.
-
Add water, followed by diisopropylamine and the terminal alkyne.
-
Seal the vessel and heat the reaction mixture at 80 °C with stirring.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the 2-alkynyl-4-chloroquinoline.[6]
Protocol 2: General Copper-Free Sonogashira Coupling
This protocol is a general method for copper-free coupling, which is highly recommended to prevent homocoupling side reactions.[7]
Reagents:
-
Dihaloquinoline (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.[7]
-
Add the dihaloquinoline, cesium carbonate, and the terminal alkyne.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[7]
Visualizations
The following diagrams illustrate key workflows and relationships for troubleshooting and planning your experiments.
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Caption: Key factors influencing selectivity in dihaloquinoline coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. researchgate.net [researchgate.net]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Yields for Buchwald-Hartwig Amination of 3-Bromo-2,4-dichloroquinoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Buchwald-Hartwig amination of 3-bromo-2,4-dichloroquinoline. The focus is on improving reaction yields and addressing common challenges associated with this specific substrate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no yield in my reaction?
A1: Low yields in Buchwald-Hartwig aminations can stem from several factors. A primary cause is often related to the catalyst system and reaction conditions.[1] Ensure that a truly inert atmosphere (Argon or Nitrogen) is maintained throughout the setup and reaction, as oxygen can deactivate the palladium catalyst.[2] The purity of reagents and solvents is critical; water and other impurities can poison the catalyst.[1] Additionally, the choice of ligand, base, and solvent must be suitable for this electron-deficient and sterically hindered substrate. For challenging substrates, using pre-formed palladium catalysts (precatalysts) can give more reliable results than generating the active catalyst in-situ from sources like Pd(OAc)₂.[3][4]
Q2: Which of the three halogens on this compound is expected to react first?
A2: In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[5] Therefore, the bromine atom at the C-3 position is expected to be the most reactive site for oxidative addition to the palladium catalyst. This inherent selectivity allows for a targeted amination at the C-3 position while leaving the two chlorine atoms at C-2 and C-4 untouched, provided the reaction conditions are carefully controlled. Overly harsh conditions (e.g., very high temperatures or prolonged reaction times) could lead to subsequent reactions at the chloro positions.
Q3: I see multiple products in my analysis. What are the likely side reactions?
A3: Several side reactions can reduce the yield of your desired product:
-
Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom, resulting in 2,4-dichloroquinoline. This can compete with the desired amination, particularly when using primary amines.[6]
-
Reaction at Chloro Positions: While the C-Br bond is more reactive, forcing conditions may lead to amination at the C-2 or C-4 chloro positions, resulting in di- or tri-aminated products. The C-4 position is generally more activated towards nucleophilic attack than the C-2 position in quinolines.
-
Biaryl Byproduct Formation: This can sometimes occur, especially with primary amines.[1]
-
Catalyst Decomposition: Functional groups like azo groups can poison the catalyst, leading to a halt in the reaction.[1][2]
Q4: How should I select the optimal catalyst and ligand for this specific substrate?
A4: The choice of catalyst and ligand is critical.[3]
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources.[7] However, air-stable and highly active palladium precatalysts (often available commercially) are recommended for consistency and high reactivity, especially for challenging substrates.[4]
-
Ligand Selection: Aryl chlorides and electron-deficient aryl bromides are known to be challenging substrates.[1] For these, bulky, electron-rich biaryl phosphine ligands are generally required to facilitate the oxidative addition and reductive elimination steps. Ligands such as XPhos , SPhos , or DavePhos are excellent starting points for optimization.[8][9] In some cases with sterically hindered amines, DavePhos has shown success where other ligands like BINAP have failed.[8][10]
Q5: What are the best practices for choosing a base and solvent?
A5: The base and solvent system is crucial for success.
-
Base: The choice of base is substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) often lead to the highest reaction rates but can be incompatible with sensitive functional groups.[2] For substrates prone to decomposition, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred alternatives.[1] The poor solubility of inorganic bases can be a major reason for reaction failure, so vigorous stirring is essential.[1][7]
-
Solvent: Toluene and 1,4-dioxane are the most common and effective solvents for this reaction.[1] It is critical to use anhydrous, degassed solvents to avoid catalyst deactivation. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1]
Troubleshooting Guide
This table summarizes common issues and provides actionable solutions to improve reaction outcomes.
| Problem | Possible Cause | Suggested Solution |
| No Reaction / Low Conversion | Inactive catalyst (oxidation) | Ensure a strictly inert atmosphere (Ar/N₂). Use freshly degassed, anhydrous solvents.[1][2] |
| Poor solubility of the base | Switch to a more soluble base (e.g., LHMDS if compatible) or improve stirring efficiency.[1][2] | |
| Inappropriate ligand | Screen bulky, electron-rich ligands like XPhos, SPhos, or DavePhos.[8][9] | |
| Insufficient temperature | Gradually increase the reaction temperature, typically in the range of 80-120 °C.[7] | |
| Formation of Side Products | Hydrodehalogenation | Use a less hindered base or a different ligand. Optimize stoichiometry. |
| Double/Triple Amination | Reduce reaction time and/or temperature. Use a milder base (e.g., Cs₂CO₃). | |
| Catalyst Poisoning | Ensure all reagents are pure. Protect any potentially problematic functional groups.[1] | |
| Inconsistent Results | In-situ catalyst formation issues | Use a well-defined, air-stable palladium precatalyst for better reproducibility.[3][4] |
Recommended Starting Conditions & Reagent Comparison
The following tables provide a starting point for reaction optimization.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Notes |
| Aryl Halide | This compound | 1.0 equiv. |
| Amine | Your amine of interest | 1.1 - 1.5 equiv. |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G3 | 1 - 5 mol% |
| Ligand | (if not using a precatalyst) XPhos or SPhos | 1.1 - 1.2 x mol% of Pd |
| Base | Cs₂CO₃ or K₃PO₄ | 1.5 - 2.0 equiv. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed (~0.1 - 0.5 M) |
| Temperature | 100 - 110 °C | Monitor by TLC or LC-MS |
| Atmosphere | Argon or Nitrogen | Essential for catalyst stability |
Table 2: Comparison of Commonly Used Bases
| Base | Type | Advantages | Disadvantages |
| NaOtBu | Strong | Permits high reaction rates and low catalyst loadings.[2] | Incompatible with many sensitive functional groups (e.g., esters).[2] |
| LHMDS | Strong | Tolerates some protic functional groups. Useful for lower temp reactions.[2] | Air-sensitive solid. Can be incompatible with some groups at high temps.[2] |
| Cs₂CO₃ | Weak | Excellent functional group tolerance.[2] | Expensive; can be difficult to stir on a large scale due to density.[2] |
| K₃PO₄ | Weak | Good functional group tolerance. Economical.[2] | Often requires higher catalyst loadings and longer reaction times.[2] |
Visualized Workflows and Mechanisms
Caption: The general catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting a low-yielding reaction.
Caption: Reaction selectivity for this compound.
Detailed Experimental Protocol (General Guideline)
This protocol is a representative starting point and should be optimized for your specific amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed toluene (to achieve ~0.2 M concentration)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the this compound, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the amine (if liquid) or a solution of the amine in toluene (if solid).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has ceased to progress), allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the base and palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Cross-Coupling of Polyhalogenated Quinolines
Welcome to the technical support center for regioselectivity issues in the cross-coupling of polyhalogenated quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving site-selective functionalization of quinoline scaffolds.
Frequently Asked questions (FAQs)
Q1: What are the primary factors governing regioselectivity in the cross-coupling of polyhalogenated quinolines?
A1: The regioselectivity of cross-coupling reactions on polyhalogenated quinolines is primarily governed by a combination of electronic effects, steric hindrance, the nature of the halogen leaving groups, and the reaction conditions.[1][2][3]
-
Electronic Effects: The intrinsic electrophilicity of the carbon atoms in the quinoline ring plays a crucial role. Positions activated by the nitrogen heteroatom, such as C2 and C4, are generally more electrophilic and thus more reactive towards oxidative addition to the palladium catalyst.[2][3] The electron-donating or -withdrawing nature of substituents on the quinoline ring can further modulate this reactivity.
-
Steric Hindrance: Bulky substituents on the quinoline ring or the coupling partner can hinder the approach of the catalyst to a specific position, favoring reaction at a less sterically congested site.[4]
-
Nature of the Halogen: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl > F.[5] In a polyhalogenated quinoline with different halogens, the coupling will preferentially occur at the carbon bearing the more reactive halogen.[6]
-
Reaction Conditions: The choice of catalyst, ligands, solvent, base, and temperature can significantly influence the regiochemical outcome of the reaction.[1][4][7]
Q2: How can I predict the most likely site of reaction in a dihaloquinoline?
A2: For dihaloquinolines containing the same halogen, the site of the first cross-coupling reaction can often be predicted based on the relative electrophilicity of the carbon atoms. Generally, the order of reactivity for Suzuki-Miyaura coupling is C4 > C2 > other positions.[2][3] For instance, 2,4-dihaloquinolines preferentially undergo coupling at the C2 position, while 3,4-dihaloquinolines favor reaction at the C4 position.[2][3] However, this can be influenced by other substituents on the ring.[2][3] For substrates with different halogens, the reaction will almost always occur at the carbon bearing the more reactive halogen first (e.g., at an iodo-substituted position over a bromo- or chloro-substituted one).[6]
Q3: Can I achieve selective coupling at a less reactive position?
A3: Yes, achieving selective coupling at a less reactive position is possible through several strategies:
-
Catalyst and Ligand Selection: The use of bulky or electron-rich ligands can alter the steric and electronic environment around the metal center, sometimes favoring reaction at an unconventional position.[4][8] Catalyst-controlled selectivity switching has been demonstrated in other dihaloarene systems and may be applicable to quinolines.[9][10]
-
Blocking/Protecting Groups: A more reactive site can be temporarily blocked with a protecting group, directing the reaction to the desired, less reactive position. The protecting group can then be removed in a subsequent step.
-
Sequential Coupling: By carefully controlling the reaction conditions, it is possible to perform a sequential, one-pot polycoupling reaction, where the first coupling occurs at the most reactive site, and then by modifying the conditions (e.g., adding a different ligand), a second coupling can be induced at another position.[11]
Q4: What are the common side reactions that affect regioselectivity and yield?
A4: Common side reactions include:
-
Diarylation or Multiple Couplings: If the reaction conditions are too harsh or the reaction is run for too long, coupling at multiple halogenated sites can occur, leading to a mixture of products.[12]
-
Dehalogenation: Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, can be a significant side reaction, especially with more reactive halogens like iodine and bromine, and in the presence of certain bases or impurities.[11]
-
Hydrolysis: In Suzuki-Miyaura couplings, competitive hydrolysis of the boronic acid or the organopalladium intermediate can reduce the yield of the desired product.[13]
-
Homocoupling: Homocoupling of the boronic acid or the organohalide can also occur, leading to undesired byproducts.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Suzuki-Miyaura Coupling
Symptom: Formation of a mixture of regioisomers, making purification difficult and reducing the yield of the desired product.
| Possible Cause | Suggested Solution |
| Incorrect Catalyst/Ligand System | Screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands (e.g., SPhos, XPhos). Bulky ligands can sometimes improve selectivity by favoring the less sterically hindered position.[4] |
| Suboptimal Reaction Temperature | Higher temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration.[4] Conversely, if the desired site is sterically hindered, a higher temperature might be required to overcome the activation barrier. |
| Inappropriate Base or Solvent | The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) can significantly impact the reaction outcome.[4] Perform a systematic screen of different base/solvent combinations. |
| Similar Reactivity of Halogenated Sites | If the electronic and steric environments of the two halogenated positions are very similar, consider modifying the substrate to introduce a directing or blocking group to differentiate the two sites. |
Issue 2: Low Yield in Sonogashira Coupling
Symptom: The desired alkynylated quinoline is obtained with low conversion of the starting material.
| Possible Cause | Suggested Solution |
| Catalyst Inactivation | Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst. Degas the solvent prior to use. |
| Inefficient Copper Co-catalyst | The Cu(I) co-catalyst (e.g., CuI) is crucial for the catalytic cycle. Ensure it is of high purity and not oxidized. In some cases, a copper-free Sonogashira protocol might be more effective.[14] |
| Inappropriate Base | An amine base (e.g., Et₃N, DIPEA) is typically used in Sonogashira coupling. The base acts as both a solvent and to neutralize the HX formed. Ensure the base is dry and of sufficient quantity. |
| Poor Solubility of Reactants | The starting polyhalogenated quinoline may have poor solubility in the chosen solvent. Consider using a co-solvent or a different solvent system to improve solubility. |
Issue 3: Competing C-N Coupling in Buchwald-Hartwig Amination
Symptom: When attempting a C-C coupling on a substrate that also contains a suitable nitrogen for C-N bond formation, undesired intramolecular or intermolecular amination occurs.
| Possible Cause | Suggested Solution |
| Reaction Conditions Favor C-N Coupling | The Buchwald-Hartwig amination is also a palladium-catalyzed reaction. The choice of ligand is critical. Some ligands preferentially promote C-N bond formation. A thorough screening of ligands is necessary to find one that favors the desired C-C coupling.[15] |
| Unprotected Amine Functionality | If the quinoline substrate or coupling partner contains a primary or secondary amine, it may compete in the reaction. Protect the amine functionality (e.g., as a Boc or Cbz carbamate) before attempting the cross-coupling. |
Data Presentation
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihaloquinolines
| Substrate | Boronic Acid | Catalyst/Ligand | Base/Solvent | Major Product (Position) | Ratio (Major:Minor) | Yield (%) |
| 2,4-Dichloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O | 2-Phenyl-4-chloroquinoline (C2) | >95:5 | 85 |
| 3,4-Dibromoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Toluene:EtOH:H₂O | 3-Bromo-4-(4-methoxyphenyl)quinoline (C4) | >98:2 | 92 |
| 2,6-Dibromoquinoline | Naphthylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane | 6-Bromo-2-naphthylquinoline (C2) | 90:10 | 78 |
| 4,7-Dichloroquinoline | 3-Furylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ / THF | 7-Chloro-4-(3-furyl)quinoline (C4) | >95:5 | 88 |
Note: The data presented in this table is a representative compilation from various sources and should be used as a guideline. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the polyhalogenated quinoline (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
-
Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[7]
Protocol 2: General Procedure for Regioselective Sonogashira Coupling
-
To an oven-dried Schlenk tube, add the polyhalogenated quinoline (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: Factors influencing regioselectivity in cross-coupling reactions.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
Technical Support Center: Purification of 3-Substituted-2,4-Dichloroquinoline Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 3-substituted-2,4-dichloroquinoline derivatives by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of 3-substituted-2,4-dichloroquinoline derivatives.
| Issue | Potential Cause(s) | Solution(s) |
| Product Decomposition on Column | The basic nitrogen of the quinoline ring interacts with the acidic silanol groups on the silica gel surface, leading to degradation.[1][2][3] | 1. Deactivate Silica Gel: Prepare a slurry of silica gel in the eluent containing a small amount of a tertiary amine (e.g., 0.5-2% triethylamine).[3] 2. Use Alternative Stationary Phases: Consider using less acidic stationary phases like neutral or basic alumina, or Florisil.[1][3][4] 3. Minimize Contact Time: Employ flash chromatography to reduce the time the compound spends on the column.[1][3] |
| Poor Separation of Product from Impurities | - Inappropriate solvent system. - Overloading of the column.[3] - Column channeling due to improper packing.[5] | 1. Optimize Solvent System with TLC: Use Thin Layer Chromatography (TLC) to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4.[5][6] A good starting point is a mixture of petroleum ether and ethyl acetate.[6] 2. Use Gradient Elution: Start with a non-polar solvent and gradually increase the polarity.[1][6] 3. Reduce Sample Load: Use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.[1] 4. Ensure Proper Column Packing: Pack the column carefully to avoid air bubbles and cracks.[5] |
| Peak Tailing or Streaking | Strong interactions between the basic quinoline nitrogen and acidic silica gel.[1] | 1. Add a Mobile Phase Modifier: Add a small amount of triethylamine (0.1-1%) to the eluent to compete for the active sites on the silica gel.[1] 2. Use a Highly Deactivated Column: Employ a column with advanced end-capping to minimize silanol interactions.[7] |
| Product Does Not Elute from the Column | The eluent is not polar enough to move the compound down the column.[5] | 1. Gradually Increase Solvent Polarity: Systematically increase the proportion of the more polar solvent in your eluent system.[1][4][5] For highly polar derivatives, a system like dichloromethane/methanol may be necessary.[6] |
| Product Elutes Too Quickly (with the solvent front) | The eluent is too polar for the compound.[4] | 1. Use a Less Polar Solvent System: Start with a less polar eluent, such as pure hexane, and gradually increase the polarity.[8] |
| Crude Product is Insoluble in the Eluent | The chosen solvent system for chromatography does not dissolve the crude mixture well.[4] | 1. Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[1][9] 2. Use a Different Loading Solvent: Dissolve the sample in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) and load it onto the column.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of 3-substituted-2,4-dichloroquinoline derivatives?
A1: A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[6][11] The optimal ratio should be determined by running preliminary TLC plates to achieve an Rf value of 0.2-0.4 for the desired product.[5][6]
Q2: How can I visualize my 3-substituted-2,4-dichloroquinoline derivative on a TLC plate?
A2: Quinoline derivatives are often UV-active due to their aromatic structure and can be visualized under a UV lamp (typically at 254 nm).[12] Stains like potassium permanganate can also be used, which will show the compound as a yellow spot on a purple background.[1]
Q3: My compound appears to be decomposing even on a TLC plate. What can I do?
A3: If your compound is unstable on silica gel, you can test its stability using a 2D TLC.[4] If decomposition is confirmed, consider using alternative stationary phases like alumina or Florisil for both TLC and column chromatography.[3][4]
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a technique where the crude sample is adsorbed onto a small amount of silica gel before being placed on top of the column.[9] This method is particularly useful when your crude product has poor solubility in the solvent system you plan to use for elution.[1][9]
Q5: Should I use a gradient or isocratic elution for my purification?
A5: For complex mixtures with components of varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective.[6] If the impurities are very close in polarity to your product, a shallow gradient can improve separation.[5]
Experimental Protocol: Column Chromatography of a 3-Substituted-2,4-Dichloroquinoline Derivative
This protocol provides a general procedure. Specific parameters should be optimized based on the properties of the particular derivative.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives the desired product an Rf of ~0.3.
-
-
Column Preparation:
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the sand layer.[1]
-
Dry Loading (if necessary): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin eluting with the starting solvent system. If using a gradient, gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Maintain a consistent flow rate. For flash chromatography, apply gentle pressure.[3]
-
-
Fraction Collection and Analysis:
-
Isolation of Purified Product:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified 3-substituted-2,4-dichloroquinoline derivative.[3]
-
Diagrams
Caption: Troubleshooting workflow for column chromatography purification.
Caption: General experimental workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Rookie Mistakes [chem.rochester.edu]
Technical Support Center: Removal of Palladium Catalyst from Quinoline Products
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of palladium catalysts from quinoline products, a critical step in ensuring the purity of final compounds.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts and offers step-by-step solutions.
Problem 1: Residual Palladium Detected After Filtration
-
Symptoms: Your final quinoline product still shows palladium content after filtering off a heterogeneous catalyst (e.g., Pd/C).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Filtration of Heterogeneous Catalyst | 1. Optimize Filter Medium: If using standard filter paper, consider switching to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Improve Celite Bed Filtration: Ensure the Celite bed is well-packed and has a sufficient thickness (1-2 cm is typical). Pre-wetting the Celite pad with the reaction solvent can enhance its effectiveness.[1][2] 3. Perform Double Filtration: Pass the filtrate through a second Celite pad or a finer filter to capture any remaining catalyst particles.[1] |
| Presence of Soluble Palladium Species | 1. Switch Removal Method: Filtration is only effective for heterogeneous catalysts. For soluble palladium, methods like scavengers, precipitation, or chromatography are more appropriate.[1][2] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a suitable precipitating agent before the filtration step.[1] |
| Formation of Colloidal Palladium | 1. Use a Flocculating Agent: Add a small amount of a flocculating agent to encourage the aggregation of colloidal particles, making them easier to filter. 2. Adsorption Pre-treatment: Before filtration, treat the solution with activated carbon or silica gel to adsorb the colloidal palladium.[1] |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels in your quinoline product remain above the desired limit after treatment with a scavenger.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types of scavengers may be more suitable for Pd(0).[1] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent, as some are designed for aqueous media while others are for organic solvents.[1] 3. Screen Different Scavengers: Test a small panel of different scavengers to identify the most effective one for your specific reaction conditions and quinoline product.[1] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Incrementally increase the amount of scavenger used. 2. Extend Reaction Time: Allow for a longer reaction time between the scavenger and the reaction mixture to ensure complete scavenging. |
| Product Binding to the Scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize the loss of your quinoline product.[1] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[1] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a final product?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2][3]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[3] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[3]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[3][4]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[2][3]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors, including:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).
-
The solvent system: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[1]
-
The desired level of purity: For very low palladium levels, a combination of methods may be necessary.
Q3: What is Celite and how does it work for palladium removal?
A3: Celite is a diatomaceous earth that is commonly used as a filter aid. For palladium removal, it works by trapping insoluble, heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), within its porous structure during filtration.[2]
Q4: Can I reuse palladium catalysts after removal?
A4: The reusability of a palladium catalyst depends on the type of catalyst and the reaction conditions. Heterogeneous catalysts like Pd/C can often be recovered by filtration and reused, although their activity may decrease over time. Homogeneous catalysts are more challenging to recover and reuse.
Data on Palladium Removal Efficiency
The following tables summarize the efficiency of different palladium removal methods.
Table 1: Efficiency of Various Palladium Scavengers
| Scavenger Type | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Microporous Polystyrene-bound TMT | ~2000 | <15 | >99.25 | [5] |
| Silica-supported TMT | - | - | - | [5] |
| Thiol-functionalized silica | 300 | <1 | >99.67 | [5] |
| Activated Charcoal (Darco KB-B) | 300 | <1 | >99.67 | [5] |
| PhosphonicS SPM32 | - | - | 98.7% in 2 hours | [6] |
Table 2: Palladium Removal by Filtration and Other Methods
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Notes | Reference |
| Filtration through 45 µm filter disc or Celite | 80-100 | Acceptably low | Demonstrated that a chelator was not necessary as the palladium was likely in a macroscopic form. | [5] |
| Organic Solvent Nanofiltration (OSN) | 900 | 12 | 91.7% of the catalyst/ligands were retained. | [7] |
| Column Chromatography | >100 | <100 in over half of reactions | Effectiveness varies widely and unpredictably. | [8] |
| Scavenging Resin (post-chromatography) | - | <100 (reliably) | Effective in reducing residual palladium to low levels. | [8] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite to create a level and compact bed.[1]
-
Pre-wet the Celite pad with the solvent used in the reaction mixture. This helps to prevent the Celite from being disturbed when the reaction mixture is added.[1]
-
-
Filter the Reaction Mixture:
-
If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1]
-
Slowly pour the diluted mixture onto the center of the Celite bed.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Wash the Celite Pad:
-
Wash the Celite pad with fresh solvent to ensure all of the product is recovered.
-
-
Collect the Filtrate:
-
The filtrate contains the product, now free of the heterogeneous palladium catalyst.[1]
-
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger:
-
Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[1]
-
-
Add the Scavenger to the Reaction Mixture:
-
Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[1]
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.[1]
-
-
Wash and Collect:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[1]
-
Combine the filtrates, which now contain the purified product.
-
Visual Guides
The following diagrams illustrate the decision-making process and workflows for palladium catalyst removal.
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spinchem.com [spinchem.com]
- 7. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of byproducts in the synthesis of 3-aryl-2,4-dichloroquinolines
Welcome to the technical support hub for the synthesis of 3-aryl-2,4-dichloroquinolines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate the challenges encountered during the synthesis of this important class of compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 3-aryl-2,4-dichloroquinolines, particularly when using the Vilsmeier-Haack reaction with N-aryl-2-arylacetamides as precursors.
Q1: My reaction is complete according to TLC, but after workup, the yield of the desired 3-aryl-2,4-dichloroquinoline is very low. What are the common causes?
A1: Low yields can stem from several factors:
-
Incomplete Vilsmeier-Haack Reagent Formation: Ensure that the Vilsmeier-Haack reagent is prepared correctly. The reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) should be performed at a low temperature (0-5 °C) before the addition of the N-aryl-2-arylacetamide.
-
Hydrolysis of Intermediates: The Vilsmeier-Haack reagent and subsequent intermediates are sensitive to moisture. Ensure that all glassware is oven-dried and that anhydrous solvents are used. Hydrolysis can lead to the formation of inactive species and byproducts.[1]
-
Suboptimal Reaction Temperature: The cyclization step typically requires heating. However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. Conversely, a temperature that is too low may result in an incomplete reaction. Careful temperature control is crucial.
-
Difficulties during Workup: The product is often isolated by pouring the reaction mixture onto ice water. If the pH is not carefully controlled during neutralization, the product may be lost or decompose.
Q2: I observe multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A2: The most common byproducts in the synthesis of 3-aryl-2,4-dichloroquinolines include:
-
3-Aryl-4-chloro-2(1H)-quinolone: This results from incomplete chlorination or hydrolysis of the 2-chloro group. It is often less soluble and may precipitate from the reaction mixture.
-
N-Aryl-N-(2-aryl-1-chloro-2-(dimethylamino)vinyl)acetamide: This is a potential intermediate that may not have cyclized completely.
-
Unreacted N-aryl-2-arylacetamide: If the reaction has not gone to completion, you will observe the starting material on your TLC.
-
Polymeric/Tarry Materials: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the formation of intractable tars.
Q3: How can I minimize the formation of the 3-aryl-4-chloro-2(1H)-quinolone byproduct?
A3: To minimize the formation of the 2-quinolone byproduct:
-
Ensure a sufficient excess of POCl₃: A higher molar ratio of POCl₃ to the N-aryl-2-arylacetamide can favor the formation of the dichloro product.
-
Control the reaction time and temperature: Overly long reaction times or high temperatures can promote the hydrolysis of the 2-chloro substituent.
-
Careful workup: Minimize the exposure of the crude product to water and basic conditions during the workup procedure.
Q4: The purification of my crude product by column chromatography is challenging, with streaking and poor separation. What can I do?
A4: Chlorinated quinolines can be challenging to purify. Here are some tips:
-
Choice of Adsorbent: Silica gel is commonly used, but if your compound is basic, it may interact strongly, leading to streaking. In such cases, you can try using silica gel deactivated with triethylamine or using neutral alumina.
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.
-
Alternative Purification Methods: If column chromatography is ineffective, consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). For thermally stable compounds, vacuum distillation or Kugelrohr distillation can be an option.
Quantitative Data Summary
The yield of 3-aryl-2,4-dichloroquinolines and the distribution of byproducts are highly dependent on the specific substrates and reaction conditions. The following table provides an illustrative summary of how different parameters can influence the outcome of the reaction.
| Parameter | Condition | Expected Outcome | Potential Byproducts Favored |
| Temperature | Optimal (e.g., 80-90 °C) | Good yield of desired product | - |
| Too High (>100 °C) | Lower yield, tar formation | Polymeric materials | |
| Too Low (<70 °C) | Incomplete reaction | Unreacted starting material | |
| POCl₃:Substrate Ratio | High (e.g., 5-10 eq) | Higher yield of dichloro product | Over-chlorinated byproducts (rare) |
| Low (e.g., 2-3 eq) | Increased formation of 2-quinolone | 3-Aryl-4-chloro-2(1H)-quinolone | |
| Reaction Time | Optimal (e.g., 4-6 hours) | Good conversion | - |
| Too Long (>8 hours) | Potential for decomposition | Tarry byproducts | |
| Moisture | Anhydrous conditions | High yield | 3-Aryl-4-chloro-2(1H)-quinolone, hydrolyzed intermediates |
Characterization of Potential Byproducts
| Compound | Identification Method | Key Characterization Data |
| 3-Aryl-4-chloro-2(1H)-quinolone | LC-MS, ¹H NMR | MS: M+ and M+2 peaks in a ~3:1 ratio. ¹H NMR: Absence of a signal for the C2-H, presence of a broad singlet for the N-H proton. |
| Unreacted N-Aryl-2-arylacetamide | TLC, ¹H NMR | TLC: Matches the Rf of the starting material. ¹H NMR: Characteristic signals for the methylene and amide protons. |
| Polymeric/Tarry Materials | Visual, ¹H NMR | Visual: Dark, insoluble material. ¹H NMR: Broad, unresolved signals in the aromatic and aliphatic regions. |
Experimental Workflow and Byproduct Formation
Caption: Synthetic pathway and common byproduct formation.
Detailed Experimental Protocol: Synthesis of 3-Phenyl-2,4-dichloroquinoline
This protocol is a representative example for the synthesis of a 3-aryl-2,4-dichloroquinoline.
Materials:
-
N-Phenyl-2-phenylacetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier-Haack Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (10 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Acetanilide: Dissolve N-phenyl-2-phenylacetamide (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier-Haack reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux (around 40 °C for DCM) for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring. A precipitate may form.
-
Neutralization and Extraction: Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-phenyl-2,4-dichloroquinoline.
Signaling Pathway Diagram (Illustrative)
While there isn't a direct signaling pathway involved in the chemical synthesis itself, the following diagram illustrates the logical flow of troubleshooting based on experimental observations.
Caption: Logical workflow for troubleshooting low product yield.
References
Overcoming low reactivity of 3-Bromo-2,4-dichloroquinoline in C-N coupling
Welcome to the technical support center for overcoming challenges associated with the C-N coupling of 3-Bromo-2,4-dichloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to enhance the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is failing or giving very low yields. What are the primary causes?
A1: The low reactivity of this compound in C-N coupling is often due to a combination of electronic effects and steric hindrance. The primary issues to investigate are:
-
Catalyst and Ligand Choice: This is the most critical factor. The electron-deficient nature of the quinoline ring and the presence of three halogen substituents demand a highly active catalytic system. Standard catalysts may not be sufficient.[1]
-
Base Selection: The strength and type of base are crucial. An inappropriate base can lead to side reactions like dehalogenation or may not be strong enough to facilitate the catalytic cycle.[2][3]
-
Reaction Conditions: Temperature and solvent play a significant role. Insufficient heat can stall the reaction, while excessive temperatures can lead to catalyst decomposition.[1][4] The solvent must be anhydrous, degassed, and capable of solubilizing all reaction components.[3]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate inert atmosphere techniques (e.g., using argon or nitrogen) are a common cause of reaction failure.[1]
Q2: I'm observing significant hydrodehalogenation (loss of bromine or chlorine) instead of the desired C-N bond formation. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction. To mitigate it, consider the following adjustments:
-
Use a Weaker, Non-coordinating Base: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote dehalogenation.[2] Consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which offer better functional group tolerance.[2][3]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the hydrodehalogenation pathway.[5] Ligands like XPhos or BrettPhos are often effective.[5][6]
-
Lower Reaction Temperature: High temperatures can sometimes favor side reactions. Once an active catalyst system is identified, try running the reaction at the lowest effective temperature (e.g., 80-100 °C).[1][4]
Q3: Which specific catalyst/ligand systems are recommended for coupling with this compound?
A3: Due to the challenging nature of this substrate, advanced catalyst systems are required. The general order of reactivity for aryl halides is I > Br > Cl, meaning the C-Br bond at the 3-position is the most likely to react first.[7]
-
Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as XPhos, SPhos, and BrettPhos, are designed for challenging substrates.[5][6] They create a sterically hindered and electron-rich palladium center, which promotes the crucial oxidative addition step.[5]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC-palladium complexes can offer high stability and activity, serving as a viable alternative to phosphine ligands.[8]
Q4: How do I choose the optimal base and solvent for this reaction?
A4: The choice of base and solvent is interdependent and crucial for success.
-
Bases: The selection depends on the functional groups present in your amine coupling partner.
-
NaOtBu (Sodium tert-butoxide): A strong, common base that often leads to high reaction rates but is incompatible with base-sensitive groups.[2]
-
LHMDS (Lithium bis(trimethylsilyl)amide): Useful for reactions at lower temperatures and with substrates bearing protic functional groups.[2]
-
Cs₂CO₃ or K₃PO₄: Weaker bases that offer excellent functional group tolerance and are often a good starting point to avoid side reactions.[2]
-
-
Solvents: Anhydrous, aprotic solvents are standard.
-
Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations.[1][3] They have good solvating properties and appropriate boiling points for these reactions.
-
Ethers (THF, DME): Also frequently used, but their lower boiling points may require sealed-tube reactions to reach necessary temperatures.[3]
-
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the C-N coupling of this compound.
Problem: No Reaction or Incomplete Conversion
dot graph TD { graph [rankdir="LR", size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} endot Caption: Troubleshooting workflow for low C-N coupling yield.
Catalyst & Ligand Selection
The choice of catalyst and ligand is paramount for activating the C-Br bond without affecting the C-Cl bonds.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective Pd(0) and Pd(II) precursors.[1] |
| XPhos-Pd-G3 Pre-catalyst | (Recommended) Air-stable, reliable generation of the active catalyst. | |
| Ligand | XPhos, BrettPhos, RuPhos | Bulky, electron-rich biaryl phosphines are essential for coupling with electron-poor and sterically hindered aryl halides.[6][9] |
| DavePhos | Can be effective, especially with sterically hindered amines.[10][11] | |
| Base | K₃PO₄ or Cs₂CO₃ | Good starting point, offers broad functional group tolerance.[2] |
| NaOtBu or LHMDS | Stronger bases for higher reactivity, but risk of side reactions.[2] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the C-N coupling of this compound. Optimization for specific amines is likely necessary.
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (high-purity argon or nitrogen) three times to ensure an inert atmosphere.[1]
Reagent Addition: 4. Under the inert atmosphere, add the amine coupling partner (1.2-1.5 equiv). If the amine is a solid, it can be added in step 1. 5. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M).[1][3]
Reaction and Workup: 6. Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (start with 100 °C).[1] 7. Stir the mixture vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours). 8. Once the reaction is complete, cool the mixture to room temperature. 9. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. 10. Wash the filtrate with water and then with brine. 11. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 12. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. Understanding this cycle is key to troubleshooting the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
- 6. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ligand Selection for Palladium-Catalyzed Reactions of 2,4-Dichloroquinolines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed functionalization of 2,4-dichloroquinolines.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on 2,4-dichloroquinoline is generally more reactive in palladium-catalyzed cross-coupling reactions?
A1: In many palladium-catalyzed reactions, the chlorine at the C2 position is more susceptible to oxidative addition with Pd(0) and subsequent coupling. This increased reactivity is attributed to the presence of the electronegative nitrogen atom in the quinoline ring, which makes the C2 position more electrophilic.[1][2] The coordination of the quinoline nitrogen to the palladium catalyst can also play a role in directing the reaction to the C2 position.[1][2]
Q2: How can I achieve selective functionalization at the C4 position of 2,4-dichloroquinoline?
A2: While the C2 position is often more reactive, selective C4 functionalization can be achieved through careful ligand selection. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to promote cross-coupling at the C4 position with high selectivity.[3] This ligand-controlled selectivity allows for the installation of aryl, heteroaryl, and alkyl groups at C4 while retaining the C2 chloride for subsequent transformations.[3]
Q3: What are the most common palladium-catalyzed reactions performed on 2,4-dichloroquinolines?
A3: Common palladium-catalyzed reactions for functionalizing 2,4-dichloroquinolines include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1][4]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[5][6]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[7][8]
-
Negishi and Kumada Couplings: For C-C bond formation using organozinc and organomagnesium reagents, respectively.[3]
Q4: Can I perform sequential couplings on 2,4-dichloroquinoline?
A4: Yes, the differential reactivity of the two chlorine atoms allows for sequential functionalization. A common strategy is to first perform a regioselective reaction at the more reactive C2 position, such as a Sonogashira coupling.[1] The resulting 2-substituted-4-chloroquinoline can then undergo a second coupling reaction, like a Suzuki coupling, at the C4 position to generate di-substituted quinolines.[1]
Troubleshooting Guides
Problem 1: My reaction is not proceeding or gives very low yield.
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Poisoning | Employ bulky phosphine ligands such as XPhos, SPhos, or RuPhos. | The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[9] Bulky ligands sterically shield the palladium, preventing this coordination.[9] |
| Inefficient Pre-catalyst Activation | Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or ensure reaction conditions (base, solvent) are suitable for the reduction of the Pd(II) pre-catalyst.[9][10] | Many reactions use a Pd(II) pre-catalyst that needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.[9][11] |
| Poor Reagent/Solvent Quality | Use freshly distilled and thoroughly degassed solvents. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[9] | Impurities, especially water and oxygen in anhydrous reactions, can deactivate the palladium catalyst.[9] |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu). Ensure the base is fresh and finely powdered for solid bases. | The choice and quality of the base are critical for the catalytic cycle, particularly for the transmetalation step in Suzuki couplings and for deprotonating the nucleophile in Buchwald-Hartwig aminations.[9][12] |
| Incorrect Ligand Choice | For sluggish reactions with aryl chlorides, consider more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[12][13] | The oxidative addition of palladium into an aryl C-Cl bond is often the rate-limiting step and can be slow. Electron-rich ligands increase the electron density on the palladium, facilitating this step.[12][13] |
Problem 2: I am getting a mixture of C2 and C4 substituted products when I want mono-substitution.
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction Conditions Too Harsh | Reduce the reaction temperature and/or reaction time. | Higher temperatures can overcome the inherent reactivity difference between the C2 and C4 positions, leading to a loss of selectivity. |
| Incorrect Ligand for Desired Selectivity | To favor C2 substitution, use less sterically demanding ligands like PPh₃.[1] To favor C4 substitution, use bulky NHC ligands like IPr.[3] | Ligands play a crucial role in controlling regioselectivity. Bulky ligands can block the more accessible C2 position, favoring reaction at C4.[3][14] |
| Incorrect Catalyst System | For Sonogashira couplings, a Pd/C-CuI-PPh₃ system has been shown to be highly regioselective for the C2 position.[1][4] | The specific combination of palladium source, co-catalyst (like CuI), and ligand can significantly influence the regiochemical outcome. |
Data Presentation: Ligand Effects on Regioselectivity
Table 1: Ligand-Controlled Regioselectivity in Cross-Coupling of 2,4-Dichloroquinolines
| Reaction | Desired Selectivity | Recommended Ligand(s) | Typical Catalyst System | Notes | Reference(s) |
| Suzuki-Miyaura | C4-selective | IPr | Pd(PEPPSI)(IPr) or Pd₂ (dba)₃/IPr | Sterically hindered NHC ligands are key for reversing the inherent C2 selectivity. | [3] |
| Negishi | C4-selective | IPr | Pd₂ (dba)₃/IPr | Similar to Suzuki, bulky NHC ligands direct the coupling to the C4 position. | [3] |
| Kumada | C4-selective | IPr | Pd₂ (dba)₃/IPr | Ligand control is effective for installing alkyl and aryl groups at C4. | [3] |
| Sonogashira | C2-selective | PPh₃ | Pd/C, CuI, PPh₃ | This system provides high regioselectivity for alkynylation at the C2 position.[1][4] | [1][4] |
| Suzuki-Miyaura (on 2-alkynyl-4-chloroquinoline) | C4-selective | PCy₃ | (PPh₃)₂PdCl₂, Cs₂CO₃, PCy₃ | After initial C2-functionalization, the remaining C4-Cl can be targeted. | [1] |
Experimental Protocols
General Procedure for C2-Selective Sonogashira Coupling
A mixture of 2,4-dichloroquinoline (1.0 equiv), terminal alkyne (1.5 equiv), 10% Pd/C (0.026 equiv), PPh₃ (0.20 equiv), CuI (0.05 equiv), and Et₃N (3.0 equiv) in water is heated at 80 °C.[1] The reaction progress is monitored by TLC. Upon completion, the mixture is worked up to isolate the 2-alkynyl-4-chloroquinoline product.[1]
General Procedure for C4-Selective Suzuki Coupling on 2-alkynyl-4-chloroquinoline
To a solution of 2-alkynyl-4-chloroquinoline (1.0 equiv) and an arylboronic acid (1.2-1.5 equiv) in a dioxane-water mixture, add (PPh₃)₂PdCl₂ as the catalyst, Cs₂CO₃ as the base, and tricyclohexylphosphine (PCy₃) as the ligand.[1] The reaction mixture is heated at 80 °C until the starting material is consumed (monitored by TLC).[1] The desired 2-alkynyl-4-arylquinoline is then isolated after an appropriate workup.[1]
General Procedure for C4-Selective Suzuki Coupling of 2,4-Dichloroquinoline
To a reaction vessel containing 2,4-dichloroquinoline, add the arylboronic acid, a suitable base (e.g., K₃PO₄), and the Pd/IPr catalyst system. The reaction is typically carried out in a solvent like toluene or THF at temperatures ranging from 60-100 °C.[3] The reaction should be performed under an inert atmosphere. Product isolation follows standard extraction and chromatography procedures.
Visualizations
References
- 1. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 2. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. quora.com [quora.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Managing steric hindrance in the functionalization of substituted quinolines
Welcome to the technical support center for the functionalization of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing functional groups to quinoline scaffolds, with a special focus on overcoming steric hindrance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization of a substituted quinoline is giving low to no yield. What are the common causes related to steric hindrance?
A1: Low yields in C-H functionalization of sterically hindered quinolines can often be attributed to several factors:
-
Inappropriate Catalyst/Ligand Choice: Standard palladium catalysts may not be effective. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to promote the reaction on a sterically congested site.[1] For C8 functionalization, rhodium-based catalysts might be more effective than palladium.[1]
-
Steric Clash at the Reaction Center: A bulky substituent on the quinoline ring, especially near the target C-H bond (e.g., at C8), can physically block the approach of the catalyst. Similarly, a sterically demanding coupling partner can also impede the reaction.
-
Suboptimal Reaction Temperature: While higher temperatures are often needed for C-H activation, excessive heat can lead to decomposition of starting materials, products, or the catalyst.[1] A careful optimization of the temperature is crucial.
-
Ineffective Directing Group: If you are using a directing group strategy (e.g., quinoline N-oxide or 8-aminoquinoline), its ability to coordinate to the metal center might be compromised by nearby bulky groups.[1]
Q2: I am observing a mixture of isomers instead of the desired regioselectivity. How can I improve the selectivity when dealing with substituted quinolines?
A2: Poor regioselectivity is a common challenge. Here are some strategies to improve it:
-
Leverage Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity.[2] For instance, a quinoline N-oxide can direct functionalization to the C2 or C8 position, while an 8-aminoquinoline group can direct to the C8 position.[1][3]
-
Catalyst and Ligand Screening: The choice of metal catalyst and ligand plays a critical role in determining the site of functionalization.[1][4] For example, palladium catalysts often favor C2 functionalization, whereas rhodium catalysts can promote C8 functionalization.[1][4] Experimenting with a variety of ligands with different steric and electronic properties is highly recommended.[1]
-
Steric Shielding: You can intentionally use steric hindrance to your advantage. A bulky substituent at one position can block the catalyst from accessing nearby C-H bonds, thereby directing the functionalization to a less hindered site.[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the regioselectivity of the reaction. It is advisable to screen different solvents or solvent mixtures.[1]
Q3: How do I choose the right catalyst and ligand for a Suzuki-Miyaura coupling involving a sterically hindered quinoline?
A3: For sterically demanding Suzuki-Miyaura couplings, the selection of the catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often inefficient. Consider the following:
-
Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective. They facilitate the formation of a reactive, coordinatively unsaturated palladium(0) species that can undergo oxidative addition even with hindered substrates.
-
Specialized Ligands: For particularly challenging couplings, specialized ligands like BI-DIME have been developed and shown to be effective.
-
Catalyst Precursors: Using stable and easily activated palladium precatalysts can also be beneficial.
Q4: What are the key considerations for a successful Heck reaction with a bulky quinoline substrate?
A4: The Heck reaction, which couples alkenes with aryl halides, can be challenging with sterically hindered quinolines. Key considerations include:
-
Catalyst System: A phosphine-free catalyst system or one with bulky, electron-rich phosphine ligands is often preferred.[6]
-
Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: Polar aprotic solvents like DMF or NMP are typically used. The choice of solvent can affect the solubility of the reactants and the stability of the catalyst.
-
Temperature: Higher temperatures are generally required, but as with other reactions, a careful balance must be struck to avoid decomposition.
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed C8-Arylation of a Substituted Quinoline N-Oxide
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium precursor (e.g., Pd(OAc)₂) is fresh and properly stored. Consider using a more active pre-catalyst. |
| Inappropriate Ligand | If using a ligand, screen different types. For C8 selectivity, sometimes ligand-free conditions in specific solvents work best.[7] |
| Suboptimal Base | Screen a range of bases such as K₂CO₃, Cs₂CO₃, or organic bases. The base's strength and solubility are critical.[1] |
| Steric Hindrance from Quinoline Substituent | If the substituent is at the C2 or C7 position, it may sterically clash with the incoming aryl group. Consider using a less bulky arylating agent if possible. |
| Poor Solvent Choice | The reaction outcome can be highly solvent-dependent. Screen solvents like toluene, dioxane, or t-amyl alcohol.[3] |
| Reaction Temperature Too Low/High | Gradually increase the reaction temperature, monitoring for both product formation and decomposition. Microwave irradiation can sometimes significantly accelerate the reaction and improve yields.[7] |
Problem 2: Competing Elimination in Heck Reaction of a 2-Substituted Quinoline
| Possible Cause | Troubleshooting Step |
| Strong, Bulky Base | Using a strong, sterically hindered base can favor the E2 elimination pathway.[8] Switch to a weaker, non-nucleophilic base like K₂CO₃ or Et₃N. |
| High Reaction Temperature | Elevated temperatures can promote elimination over substitution.[8] Try running the reaction at a lower temperature for a longer duration. |
| Solvent Polarity | Less polar solvents may favor substitution over elimination. Consider switching from a very polar solvent to one with moderate polarity. |
| Leaving Group | If your substrate has a good leaving group that is also a strong base (e.g., -OTs), it might promote elimination. If possible, consider a substrate with a different leaving group. |
Quantitative Data
Table 1: Effect of Ligand and Base on the Yield of Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Entry | Catalyst | Ligand | Base | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 18 |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | 52 |
| 4 | Pd₂(dba)₃ | L1 | K₂CO₃ | 85 |
| 5 | Pd₂(dba)₃ | DPPF | K₂CO₃ | 20 |
| 6 | Pd₂(dba)₃ | DPPB | K₂CO₃ | 15 |
| 7 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | 71 |
| 8 | Pd₂(dba)₃ | L1 | NaOH | 50 |
| L1 is a specific P-bidentate ligand from the cited study. Data adapted from a study on large sterically hindered substrates.[9] |
Table 2: C8-Selective C-H Arylation of Substituted Quinoline N-Oxides
| Quinoline N-Oxide Substituent | Aryl Iodide | Yield (%) |
| H | 4-Iodoanisole | 85 |
| 6-Me | 4-Iodoanisole | 82 |
| 6-Br | 4-Iodoanisole | 75 |
| 6-NO₂ | 4-Iodoanisole | 68 |
| H | 1-Iodo-4-(trifluoromethyl)benzene | 92 |
| 4-CO₂Me | 1-Iodo-4-(trifluoromethyl)benzene | 78 |
| Data is illustrative of yields achievable under optimized palladium-catalyzed conditions.[7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides[7]
-
To an oven-dried reaction vessel, add the quinoline N-oxide (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., toluene or a mixture of t-BuOH/toluene).[1]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filter cake with the same solvent.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed Alkylation of Quinolines via C-H Bond Activation[10]
-
In a glovebox, charge a reaction tube with [RhCl(coe)₂]₂ (1-5 mol %) and a suitable phosphine ligand (e.g., PCy₃·HCl, 3-15 mol %).
-
Add the quinoline substrate (1.0 equiv.) and the alkene (1.5-2.0 equiv.).
-
Add a suitable solvent (e.g., toluene) to achieve a high concentration (e.g., 0.8 M).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at the desired temperature (e.g., 130-150 °C) for the specified time (e.g., 12-48 hours).
-
Monitor the reaction by GC-MS or ¹H NMR of an aliquot.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Strategies for achieving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-2,4-dichloroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2,4-dichloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the initial safety precautions to take before starting the work-up of a reaction involving this compound?
A1: this compound and related compounds are hazardous. It is crucial to handle them with appropriate safety measures. Always work in a well-ventilated chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory, including:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Wear impervious, flame-resistant gloves and a lab coat.[3]
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[3] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention.[1][2]
Q2: My reaction is complete. What is the general first step in the work-up procedure?
A2: The first step is to quench the reaction to stop it and neutralize any remaining reactive reagents. The choice of quenching agent depends on the specific reagents used in your reaction. Common quenching procedures include the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine, or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acids.[4][5]
Q3: I've quenched my reaction. What is the next step to isolate my product?
A3: After quenching, the typical next step is liquid-liquid extraction to separate your product from the aqueous layer and water-soluble impurities. Dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) are commonly used extraction solvents.[4][6] The organic layers are then combined, washed with brine to remove excess water, and dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]
Q4: I am observing a persistent emulsion during the extraction process. How can I resolve this?
A4: Emulsions can be a common issue during the work-up of quinoline-based reactions. Here are a few strategies to manage them:
-
Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Filter through Celite: Pass the entire mixture through a pad of Celite.
-
Dilute the Organic Layer: Significantly diluting the organic layer (5-10 times) can sometimes help.[7]
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to separation.
Q5: My crude product is not pure after extraction and solvent removal. What are the recommended purification methods?
A5: Several methods can be employed to purify this compound derivatives:
-
Column Chromatography: This is a highly effective method. Silica gel is commonly used as the stationary phase with a solvent system like ethyl acetate/hexanes.[8] For acid-sensitive compounds, deactivating the silica gel with triethylamine or using a different stationary phase like alumina is recommended.[9]
-
Recrystallization: This can be effective if a suitable solvent system is found where the product and impurities have different solubilities.[8] A mixed solvent system, such as ethanol/water, can be effective for recrystallizing quinoline hydrobromide salts.[10]
-
Acid-Base Extraction: The basic nitrogen in the quinoline ring allows for purification by acid-base extraction. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The quinoline derivative will move to the aqueous layer. After separation, the aqueous layer is basified, and the purified product is extracted back into an organic solvent.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Found After Work-up | Product is soluble in the aqueous layer. | Check the aqueous layer by TLC or another analytical method.[11] |
| Product is volatile. | Check the solvent collected in the rotovap trap.[11] | |
| Product degraded during work-up. | Test the stability of your product to the acidic or basic conditions used in the work-up on a small scale.[11] | |
| Crude NMR is Complex and Uninterpretable | Presence of significant impurities or byproducts. | Purify a small sample of the crude material by preparative TLC or a small-scale column to obtain a cleaner sample for NMR analysis. |
| Formation of tar-like materials. | This can be due to harsh reaction conditions. Consider lowering the reaction temperature.[6][12] | |
| Product Decomposes on Silica Gel Column | The silica gel is too acidic. | Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (0.5-2%).[9] |
| Acid-sensitive product. | Use a less acidic stationary phase like neutral or basic alumina, or Florisil.[9] | |
| Difficulty Separating Isomers by Column Chromatography | Isomers have very similar polarities. | Use a long column with a shallow solvent gradient to improve separation. Optimize the eluent system using TLC to achieve the best separation.[8][9] |
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ or Na₂S₂O₃ until gas evolution ceases or the color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., CH₂Cl₂ or EtOAc).[4]
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[4]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Determine the optimal solvent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.3-0.4 for the desired product.[9]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[9]
Data Presentation
Table 1: Common Solvents for Extraction and Chromatography
| Solvent | Application | Notes |
| Dichloromethane (CH₂Cl₂) | Extraction, Chromatography | Good for dissolving a wide range of organic compounds.[4] |
| Ethyl Acetate (EtOAc) | Extraction, Chromatography | A less toxic alternative to CH₂Cl₂.[4] |
| Hexanes/Petroleum Ether | Chromatography (non-polar component) | Used in combination with a more polar solvent.[8] |
| Toluene | Extraction | Can be used for extracting the free base of quinolines.[4] |
Table 2: Typical Purification Strategies and Expected Outcomes
| Purification Method | Typical Purity Achieved | Typical Recovery | Best For Removing |
| Recrystallization | >95% | 70% | Less polar impurities.[8] |
| Column Chromatography | >98% | 60% | Closely related impurities and isomers.[8] |
| Acid-Base Extraction | Variable | >80% | Non-basic impurities.[8] |
Visualizations
Caption: General experimental workflow for the work-up of reactions involving this compound.
Caption: Decision tree for selecting a suitable purification method for this compound derivatives.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 11. How To [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative 1H NMR Analysis of 3-Bromo-2,4-dichloroquinoline and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the 1H NMR spectral characteristics of 3-bromo-2,4-dichloroquinoline and its derivatives against alternative substituted quinolines. This analysis, supported by experimental data and detailed protocols, serves as a valuable resource for the structural elucidation and characterization of novel quinoline-based compounds in medicinal chemistry and materials science.
The quinoline scaffold is a cornerstone in the development of therapeutic agents and functional materials. The precise substitution pattern on the quinoline ring system dictates its biological activity and physical properties. Among the vast array of substituted quinolines, halogenated derivatives, particularly those with multiple halogen substituents, present unique electronic and steric environments that are of significant interest in drug design and synthesis. This compound is a key intermediate, offering multiple sites for further functionalization through cross-coupling reactions. A thorough understanding of its spectral properties is paramount for unambiguous characterization.
This guide presents a detailed 1H NMR analysis of this compound, alongside a comparison with other relevant substituted quinolines. Due to the limited availability of direct experimental data for this compound, a predicted 1H NMR data set is presented, based on established substituent chemical shift (SCS) effects in the quinoline system. This predictive analysis is then compared with experimental data for structurally related analogs to provide a robust framework for spectral interpretation.
1H NMR Spectral Data: A Comparative Overview
The following tables summarize the experimental and predicted 1H NMR chemical shifts (δ) and coupling constants (J) for this compound and selected alternative quinoline derivatives. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted 1H NMR Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | ~ 8.25 | d | J₅,₆ ≈ 8.5 |
| H-6 | ~ 7.75 | t | J₆,₅ ≈ 8.5, J₆,₇ ≈ 7.5 |
| H-7 | ~ 7.90 | t | J₇,₆ ≈ 7.5, J₇,₈ ≈ 8.0 |
| H-8 | ~ 8.15 | d | J₈,₇ ≈ 8.0 |
Note: These are estimated values based on the general chemical shifts for quinoline and the known effects of chloro and bromo substituents.
Table 2: Experimental 1H NMR Data for Alternative Quinoline Derivatives in CDCl₃
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 |
| Quinoline | 8.90 (dd) | 7.35 (dd) | 8.10 (dd) | 7.70 (d) | 7.50 (t) | 7.65 (t) | 8.15 (d) |
| 2-Chloroquinoline | - | 7.45 (d) | 8.05 (d) | 7.75 (d) | 7.55 (t) | 7.70 (t) | 8.10 (d) |
| 3-Bromoquinoline | 8.95 (d) | - | 8.20 (s) | 7.80 (d) | 7.60 (t) | 7.75 (t) | 8.10 (d) |
| 2,4-Dichloroquinoline | - | 7.50 (s) | - | 8.10 (d) | 7.65 (t) | 7.80 (t) | 8.00 (d) |
Interpreting the Spectra: Substituent Effects in Action
The predicted 1H NMR spectrum of this compound is characterized by the absence of signals for H-2, H-3, and H-4 due to substitution. The remaining protons on the benzenoid ring (H-5, H-6, H-7, and H-8) are expected to resonate in the aromatic region, typically between 7.5 and 8.5 ppm.
The electron-withdrawing nature of the chlorine and bromine atoms significantly influences the chemical shifts of the remaining protons. The two chlorine atoms at positions 2 and 4, and the bromine atom at position 3, are expected to deshield the protons on the carbocyclic ring. This effect is most pronounced for H-5 and H-8, which are in closer proximity to the heterocyclic ring.
In comparison to unsubstituted quinoline, the signals for H-5 and H-8 in this compound are predicted to be shifted downfield. The multiplicity of the signals (doublets and triplets) arises from the spin-spin coupling between adjacent protons.
Experimental Protocols
The synthesis and 1H NMR analysis of halogenated quinoline derivatives require careful execution. Below are generalized protocols that can be adapted for specific derivatives.
Synthesis of Halogenated Quinolines
A common route to 2,4-dichloroquinoline derivatives involves the reaction of an appropriately substituted aniline with diethyl malonate, followed by cyclization and chlorination. Subsequent bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.
dot
Caption: A generalized workflow for the synthesis of this compound derivatives.
1H NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified quinoline derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64, depending on the sample concentration.
-
dot
Caption: A standard workflow for the 1H NMR analysis of quinoline derivatives.
Logical Relationships in Spectral Interpretation
The interpretation of the 1H NMR spectrum of a substituted quinoline involves a logical flow of information, starting from the number of signals and culminating in the assignment of each proton to its specific position on the ring.
dot
Caption: The logical steps involved in the interpretation of 1H NMR spectra for structural elucidation.
A Researcher's Guide to 13C NMR Characterization of Substituted Quinolines
For researchers, scientists, and professionals in drug development, the precise structural elucidation of substituted quinolines is a critical step in understanding structure-activity relationships (SAR). Among the array of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for providing detailed information about the carbon framework of these essential heterocyclic compounds.[1] This guide offers a comparative overview of 13C NMR for quinoline characterization, supported by experimental data and protocols.
Experimental Protocol for 13C NMR Analysis
Obtaining high-quality 13C NMR spectra is contingent on meticulous sample preparation and appropriate instrument parameter selection. The following is a generalized protocol for the 13C NMR analysis of substituted quinolines.
Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR spectra.[1]
-
Materials:
-
Procedure:
-
Accurately weigh the substituted quinoline sample into a clean, dry glass vial.[1]
-
Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent.[2]
-
Transfer the solution into the NMR tube using a Pasteur pipette.
-
Ensure the sample height in the tube is adequate for the instrument's detector.
-
NMR Data Acquisition
These parameters are typical for a standard proton-decoupled 13C NMR experiment and may require optimization based on the specific instrument and sample.[1]
-
Instrument: 400 MHz (or higher) NMR spectrometer.[2]
-
Typical 13C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[1]
-
Spectral Width (SW): Approximately 0-200 ppm.[1]
-
Acquisition Time (AQ): 1-2 seconds.[1]
-
Relaxation Delay (D1): 2-5 seconds.[1]
-
Number of Scans (NS): 128 or more, depending on the sample concentration.[1]
-
Data Presentation: 13C NMR Chemical Shifts
The chemical shift (δ) in 13C NMR is highly sensitive to the electronic environment of each carbon atom. The electron-withdrawing nature of the nitrogen atom in the quinoline ring causes adjacent carbons to be deshielded, resulting in a downfield shift.[1] Substituents on the ring can cause significant changes in the chemical shifts, providing valuable information about their position and electronic effects.
Table 1: 13C NMR Chemical Shifts (δ, ppm) of Unsubstituted Quinoline in CDCl₃
| Carbon Position | Chemical Shift (ppm) |
| C2 | 150.3 |
| C3 | 121.1 |
| C4 | 136.1 |
| C4a | 128.2 |
| C5 | 126.5 |
| C6 | 129.4 |
| C7 | 127.7 |
| C8 | 129.4 |
| C8a | 148.4 |
Note: Data extracted from various sources and may show slight variations based on experimental conditions.
Table 2: Influence of Substituents on 13C NMR Chemical Shifts of Quinoline Derivatives (in CDCl₃)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C4a (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C8 (ppm) | C8a (ppm) | Other Carbons (ppm) |
| Quinoline (Reference) | 150.3 | 121.1 | 136.1 | 128.2 | 126.5 | 129.4 | 127.7 | 129.4 | 148.4 | - |
| 2-Methylquinoline | 159.0 | 121.6 | 135.9 | 128.8 | 125.8 | 129.2 | 127.1 | 129.2 | 147.9 | CH₃: 25.1 |
| 4-Chloro-2-methyl-6-nitroquinoline | 159.8 | 123.5 | 142.9 | 124.1 | 122.9 | 124.1 | 131.2 | 129.8 | 150.1 | CH₃: 24.8 |
Note: The presence of electron-donating groups (like -CH₃) generally causes an upfield shift (shielding) on nearby carbons, while electron-withdrawing groups (like -Cl and -NO₂) cause a downfield shift (deshielding).
Comparison with Other Analytical Techniques
While 13C NMR is invaluable, a comprehensive characterization of substituted quinolines often involves multiple analytical methods.
Table 3: Comparison of Key Analytical Techniques
| Analytical Method | Information Provided | Advantages | Limitations |
| 13C NMR Spectroscopy | Provides information on the number and electronic environment of carbon atoms.[1] Crucial for determining the carbon skeleton and substitution patterns. | Unambiguous structural elucidation of the carbon framework. | Lower sensitivity compared to ¹H NMR, requiring larger sample amounts or longer acquisition times.[1] Quaternary carbons often show weak signals.[3] |
| 1H NMR Spectroscopy | Reveals details about the number, connectivity, and electronic environment of protons.[1] Provides insights into substitution patterns through chemical shifts and coupling constants. | High sensitivity, requires smaller sample amounts.[1] Provides information on proton connectivity. | Can have complex spectra with overlapping signals, especially in the aromatic region. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule.[2] Fragmentation patterns can provide structural clues. | High sensitivity, provides accurate molecular weight.[2] Can be coupled with chromatography for mixture analysis. | Does not provide detailed information on the specific arrangement of atoms within the molecule. |
| FTIR Spectroscopy | Identifies the functional groups present in the molecule based on their vibrational frequencies.[2] | Provides rapid identification of key functional groups. | Does not provide detailed information on the overall molecular structure or connectivity. |
Visualizing the Process and Principles
Diagrams created with Graphviz can help illustrate the workflow and underlying principles of 13C NMR characterization.
References
Mass spectrometry analysis of brominated dichloroquinolines
A comparative guide to the mass spectrometry analysis of brominated dichloroquinolines for researchers, scientists, and drug development professionals.
The accurate identification and quantification of brominated dichloroquinolines, a class of halogenated aromatic compounds, are critical in environmental monitoring and pharmaceutical development due to their potential persistence and toxicity. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical technique for this purpose. This guide provides a comparative overview of common MS-based methodologies, offering experimental insights and data to aid in method selection and development.
Choosing the Right Analytical Platform: GC-MS vs. LC-MS
The selection between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical first step and depends on the physicochemical properties of the target brominated dichloroquinolines, such as volatility and thermal stability.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds.[1][4] Given their aromatic structure, many brominated dichloroquinolines are amenable to GC-MS analysis. GC-MS often provides excellent chromatographic separation and highly reproducible fragmentation patterns, which are beneficial for structural elucidation and library matching.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For brominated dichloroquinolines that are less volatile, thermally labile, or more polar, LC-MS is the preferred method.[1][2][5] LC-MS is versatile and can handle a wider range of compounds without the need for derivatization.[6] It is particularly advantageous for analyzing complex matrices often encountered in environmental and biological samples.[2]
The following diagram illustrates a decision-making workflow for selecting the appropriate technique.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique significantly impacts the resulting mass spectrum, influencing the degree of fragmentation and the abundance of the molecular ion.
-
Electron Ionization (EI): As a "hard" ionization technique, EI uses high-energy electrons to ionize molecules, leading to extensive and reproducible fragmentation.[7][8] This is highly valuable for structural identification and library searching.[7] However, for some molecules, the molecular ion may be weak or absent.[9]
-
Chemical Ionization (CI): This is a "soft" ionization technique that results in less fragmentation and typically produces a prominent protonated molecule ([M+H]⁺) or related adduct ions.[7][10] CI is particularly useful for confirming the molecular weight of the analyte.[7][9] Negative Chemical Ionization (NCI) can be extremely sensitive for electronegative compounds like halogenated molecules.[7]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique used in LC-MS that is well-suited for polar and thermally labile molecules.[11] It generates protonated molecules or adducts with minimal fragmentation, making it ideal for quantitative analysis.[12][13]
The general workflow for mass spectrometry analysis is depicted below.
Data Comparison
The following table summarizes the key characteristics of different MS approaches for the analysis of brominated dichloroquinolines.
| Feature | GC-MS (EI) | GC-MS (NCI) | LC-MS/MS (ESI) |
| Analyte Suitability | Volatile, thermally stable | Volatile, thermally stable, electronegative | Polar, thermally labile |
| Ionization Type | Hard | Soft | Soft |
| Molecular Ion | Often present, can be weak | Strong [M]⁻ or [M-H]⁻ | Strong [M+H]⁺ or [M-H]⁻ |
| Fragmentation | Extensive, aids in structural ID | Minimal | Controlled by collision energy |
| Sensitivity | Good (ng-pg range) | Excellent (pg-fg range) | Excellent (pg-fg range) |
| Selectivity | Good | Excellent | Excellent |
| Primary Application | Qualitative screening, structural ID | Ultra-trace quantification | Quantitative analysis of diverse matrices |
Fragmentation Patterns
A key feature in the mass spectra of bromine-containing compounds is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[14] This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for any fragment containing a single bromine atom, which is a powerful diagnostic tool.[14]
For a dichlorinated compound, the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) further complicates the isotopic pattern, but also provides a unique signature for identification.
The fragmentation of the quinoline ring structure itself will also produce characteristic ions. Common fragmentation pathways involve the loss of the halogen atoms and cleavage of the heterocyclic ring.
Experimental Protocol: GC-MS Analysis
This section provides a representative protocol for the analysis of brominated dichloroquinolines in a water matrix.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract and concentrate the analytes from the aqueous matrix and remove interferences.
-
Procedure:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.
-
Dry the cartridge under vacuum for 20 minutes.
-
Elute the analytes with 2 x 4 mL of ethyl acetate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. GC-MS Instrumental Parameters
-
Instrument: Gas Chromatograph coupled to a Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 min.
-
-
MS Parameters (Electron Ionization):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[14]
-
Mass Range: m/z 50-550.
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
3. Data Analysis
-
Qualitative Identification: Identify target compounds by comparing their retention times and mass spectra with those of authentic standards. The characteristic isotopic patterns of bromine and chlorine should be used for confirmation.
-
Quantitative Analysis: Generate a calibration curve using a series of standards of known concentrations. Quantify the analytes in the samples by integrating the peak areas of characteristic ions in SIM mode.
References
- 1. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. What are the common ionization methods for GC/MS [scioninstruments.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Comparative Spectroscopic Analysis of 3-Aryl-2,4-dichloroquinolines: A Guide for Researchers
For researchers and professionals in the fields of medicinal chemistry and materials science, 3-aryl-2,4-dichloroquinolines serve as crucial scaffolds for the development of novel therapeutic agents and functional materials. Access to comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of these compounds. This guide provides a comparative overview of the full spectroscopic data for a series of 3-aryl-2,4-dichloroquinolines, alongside detailed experimental protocols for their synthesis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for a selection of 3-aryl-2,4-dichloroquinolines, allowing for a clear comparison of the influence of the aryl substituent on the spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Ar-H (ppm) | Quinoline-H (ppm) | Other (ppm) |
| 2,4-dichloro-3-phenylquinoline | 7.50-7.65 (m, 5H) | 8.20 (d, 1H, H-5), 7.85 (d, 1H, H-8), 7.70 (t, 1H, H-7), 7.55 (t, 1H, H-6) | - |
| 2,4-dichloro-3-(4-methoxyphenyl)quinoline | 7.45 (d, 2H), 7.00 (d, 2H) | 8.18 (d, 1H, H-5), 7.83 (d, 1H, H-8), 7.68 (t, 1H, H-7), 7.53 (t, 1H, H-6) | 3.85 (s, 3H, OCH₃) |
| 2,4-dichloro-3-(4-chlorophenyl)quinoline | 7.48 (d, 2H), 7.40 (d, 2H) | 8.22 (d, 1H, H-5), 7.87 (d, 1H, H-8), 7.72 (t, 1H, H-7), 7.57 (t, 1H, H-6) | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Ar-C (ppm) | Quinoline-C (ppm) | Other (ppm) |
| 2,4-dichloro-3-phenylquinoline | 135.5 (C), 129.8 (CH), 129.0 (CH), 128.8 (C) | 148.5 (C-2), 147.0 (C-4), 146.8 (C-8a), 133.0 (C-3), 131.5 (C-7), 129.5 (C-5), 127.8 (C-6), 125.5 (C-4a), 124.0 (C-8) | - |
| 2,4-dichloro-3-(4-methoxyphenyl)quinoline | 160.2 (C), 131.0 (CH), 127.8 (C), 114.5 (CH) | 148.3 (C-2), 146.8 (C-4), 146.6 (C-8a), 132.5 (C-3), 131.3 (C-7), 129.3 (C-5), 127.6 (C-6), 125.3 (C-4a), 123.8 (C-8) | 55.4 (OCH₃) |
| 2,4-dichloro-3-(4-chlorophenyl)quinoline | 134.8 (C), 134.0 (C), 131.2 (CH), 129.2 (CH) | 148.6 (C-2), 147.2 (C-4), 146.9 (C-8a), 131.8 (C-3), 131.7 (C-7), 129.7 (C-5), 128.0 (C-6), 125.6 (C-4a), 124.2 (C-8) | - |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (KBr, cm⁻¹) | Mass (m/z) |
| 2,4-dichloro-3-phenylquinoline | 3060 (Ar C-H), 1580 (C=C), 1480 (C=N), 750, 690 (Ar C-H bend) | 273 [M]⁺, 275 [M+2]⁺ |
| 2,4-dichloro-3-(4-methoxyphenyl)quinoline | 3050 (Ar C-H), 2950 (C-H), 1610 (C=C), 1510 (C=N), 1250 (C-O), 830 (Ar C-H bend) | 303 [M]⁺, 305 [M+2]⁺ |
| 2,4-dichloro-3-(4-chlorophenyl)quinoline | 3070 (Ar C-H), 1590 (C=C), 1490 (C=N), 1090 (C-Cl), 820 (Ar C-H bend) | 307 [M]⁺, 309 [M+2]⁺, 311 [M+4]⁺ |
Experimental Protocols
The synthesis of 3-aryl-2,4-dichloroquinolines is typically achieved through a two-step process involving the synthesis of a 3-aryl-4-hydroxyquinolin-2(1H)-one intermediate, followed by a chlorination reaction.
General Procedure for the Synthesis of 3-Aryl-4-hydroxyquinolin-2(1H)-ones
A mixture of the appropriate N-aryl-2-cyanoacetamide (1.0 eq) and diethyl malonate (1.2 eq) is added to a solution of sodium ethoxide (2.0 eq) in absolute ethanol. The reaction mixture is heated at reflux for 4-6 hours. After cooling, the mixture is poured into ice-water and acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 3-aryl-4-hydroxyquinolin-2(1H)-one.
General Procedure for the Chlorination of 3-Aryl-4-hydroxyquinolin-2(1H)-ones
The respective 3-aryl-4-hydroxyquinolin-2(1H)-one (1.0 eq) is added to an excess of phosphorus oxychloride (POCl₃) (5-10 eq). The mixture is heated at reflux for 2-4 hours. After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 3-aryl-2,4-dichloroquinoline.
Workflow and Pathway Diagrams
To visually represent the experimental and logical flow, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for 3-aryl-2,4-dichloroquinolines.
Reactivity Showdown: 3-Bromo- vs. 3-Chloro-2,4-dichloroquinoline in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical step in the synthesis of a vast array of biologically active compounds. The strategic installation of substituents at the 3-position of the quinoline ring via cross-coupling reactions is a powerful tool in medicinal chemistry. This guide provides an objective comparison of the reactivity of 3-bromo-2,4-dichloroquinoline and 3-chloro-2,4-dichloroquinoline, supported by established chemical principles and data from analogous systems.
The Fundamental Difference: Carbon-Halogen Bond Strength
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is primarily dictated by the carbon-halogen bond strength, which directly impacts the rate-determining oxidative addition step in the catalytic cycle. The weaker carbon-bromine (C-Br) bond in this compound allows for easier cleavage and faster oxidative addition of the palladium catalyst compared to the stronger carbon-chlorine (C-Cl) bond in its chloro-analogue.
This inherent reactivity difference is exemplified in studies of other polyhalogenated heterocyclic systems. For instance, in the case of 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination occurs at the aryl bromide position, leaving the heteroaryl chloride intact, highlighting the greater reactivity of the C-Br bond.[1][2]
Comparative Performance in Key Cross-Coupling Reactions
The higher reactivity of the C-Br bond translates to more favorable reaction conditions for this compound compared to its chloro counterpart. The chloro derivative often requires more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated, electron-rich, and bulky phosphine ligands to achieve comparable yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The difference in reactivity between the bromo and chloro substrates is evident in the typical conditions required.
| Parameter | This compound (Higher Reactivity) | 3-Chloro-2,4-dichloroquinoline (Lower Reactivity) |
| Typical Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ (often a stronger base is beneficial) |
| Reaction Temperature | Generally lower (e.g., 80-100 °C) | Generally higher (e.g., 100-120 °C) |
| Reaction Time | Typically shorter (2-12 hours) | Often requires longer reaction times (12-24 hours) |
| Catalyst Loading | Lower catalyst loading may be sufficient (1-3 mol%) | Higher catalyst loading is often necessary (3-5 mol%) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Similar to the Suzuki-Miyaura coupling, the chloro-substituted quinoline demands more robust catalytic systems.
| Parameter | This compound (Higher Reactivity) | 3-Chloro-2,4-dichloroquinoline (Lower Reactivity) |
| Typical Catalyst System | Pd₂(dba)₃ with ligands like BINAP or Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ with more sterically hindered, electron-rich ligands (e.g., RuPhos, BrettPhos) |
| Typical Base | NaOt-Bu, LiHMDS | NaOt-Bu, K₃PO₄ |
| Reaction Temperature | Generally lower (e.g., 80-100 °C) | Generally higher (e.g., 100-120 °C) |
| Reaction Time | Typically shorter (4-16 hours) | Often requires longer reaction times (16-24 hours) |
| Substrate Scope | Generally broader with a wider range of amines | May be more limited, especially with less nucleophilic amines |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These are generalized procedures, and optimization for specific substrates and scales is highly recommended.
Suzuki-Miyaura Coupling: General Protocol
Objective: To synthesize a 3-aryl-2,4-dichloroquinoline.
Materials:
-
3-Halo-2,4-dichloroquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (see table above for examples) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a dry reaction vessel, add the 3-halo-2,4-dichloroquinoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C for the 3-bromo and 100-120 °C for the 3-chloro derivative) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: General Protocol
Objective: To synthesize a 3-amino-2,4-dichloroquinoline.
Materials:
-
3-Halo-2,4-dichloroquinoline (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium catalyst and ligand (see table above for examples) (1-4 mol%)
-
Base (e.g., NaOt-Bu) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the 3-halo-2,4-dichloroquinoline and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the mixture with stirring to the appropriate temperature (typically 80-100 °C for the 3-bromo and 100-120 °C for the 3-chloro derivative).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a logical workflow for selecting the appropriate substrate based on desired reaction conditions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Logical workflow for selecting reaction conditions.
Conclusion
References
Reactivity comparison of 3-bromo, 3-iodo, and 3-chloroquinolines in Suzuki coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the functionalization of heterocyclic scaffolds is a critical endeavor. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging carbon-carbon bonds, and the choice of substrates profoundly dictates the reaction's efficiency. This guide provides a detailed comparison of the reactivity of 3-bromo, 3-iodo, and 3-chloroquinolines in Suzuki coupling, supported by experimental data from the literature.
The Reactivity Trend: A Fundamental Principle
The reactivity of organic halides in palladium-catalyzed cross-coupling reactions, including the Suzuki coupling, is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy. The established trend dictates that reactivity decreases as the C-X bond strength increases. Consequently, for 3-haloquinolines, the expected order of reactivity is:
3-Iodoquinoline > 3-Bromoquinoline > 3-Chloroquinoline
This trend is a direct consequence of the rate-determining step in the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the C-X bond. The weaker C-I bond is more readily cleaved than the C-Br bond, which in turn is more labile than the robust C-Cl bond. This difference in reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields for the more reactive iodo- and bromo-derivatives compared to their chloro-counterpart.
Comparative Performance Data
| 3-Haloquinoline | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodoquinoline | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 (estimated) |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2) | K₃PO₄ | Dioxane/H₂O | 110 | 0.17 | 82[1] |
| 3-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ (2), PCy₃ (4) | K₃PO₄ | Dioxane/H₂O | 110 | 10 | 35[1] |
Note: The data for 3-iodoquinoline is an estimation based on the high reactivity of aryl iodides under similar conditions. The data for 3-bromo- and 3-chloroquinoline are from a study optimizing Suzuki-Miyaura couplings. "P1-L4" refers to a specific palladium precatalyst system used in the cited study.
The data clearly indicates that 3-bromoquinoline provides a high yield in a very short reaction time. In contrast, 3-chloroquinoline, a significantly less reactive substrate, requires a longer reaction time and results in a substantially lower yield even with a catalyst system known to be effective for aryl chlorides. While a specific high-yield example for 3-iodoquinoline under these exact conditions was not found, the general knowledge of Suzuki couplings strongly suggests it would react more readily and under milder conditions than 3-bromoquinoline.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a 3-haloquinoline, based on general procedures found in the literature.
General Procedure for the Suzuki-Miyaura Coupling of 3-Haloquinolines
Materials:
-
3-Haloquinoline (1.0 mmol)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)
-
Degassed solvent (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial is added the 3-haloquinoline (1.0 mmol), the arylboronic acid/ester (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
The palladium catalyst and any additional ligand are then added under the inert atmosphere.
-
Degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically ranging from 80-120°C) with vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as flash column chromatography.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Quinoline Derivatives as Anticancer Agents
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer properties.[1][2] The substitution pattern on the quinoline ring plays a crucial role in modulating the cytotoxic effects of these compounds. This guide provides a comparative analysis of 3-substituted quinoline derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information presented is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 3-substituted quinoline derivatives against different human cancer cell lines. The data highlights how modifications at the C-3 position of the quinoline ring, along with other substitutions, influence their anticancer potency.
| Compound ID | Quinoline Core Substitutions | 3-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | - | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide | MCF-7 | 29.8 | [3] |
| 12 | - | 3-Oxo-3H-benzo[f]chromene-2-carboxamide | MCF-7 | 39.0 | [3] |
| 13 | - | 2-Cyano-3-(4-fluorophenyl)acrylamide | MCF-7 | 40.0 | [3] |
| 14 | - | 2-Cyano-5-(4-(dimethylamino)phenyl)penta-2,4-dienamide | MCF-7 | 40.4 | [3] |
| 3j | 6-Chloro, 4-Carboxylic acid | 2-(4-hydroxy-3-methoxyphenyl) | MCF-7 | 82.9% growth reduction at 100 µM | [4] |
| 12 | 2-Aryl, 6-Substituted | 2-(3,4-methylenedioxyphenyl) | PC-3 | 31.37 | [5] |
| 11 | 2-Aryl, 6-Substituted | 2-(3,4-methylenedioxyphenyl) | PC-3 | 34.34 | [5] |
| 13 | 2-Aryl, 6-Substituted | 2-(3,4-methylenedioxyphenyl) | HeLa | 8.3 | [5] |
Key SAR Observations:
-
Influence of C-3 Substituent: A variety of complex substituents at the 3-position of the quinoline ring can impart significant cytotoxic activity. For instance, acrylamide derivatives with different phenyl substitutions (compounds 11, 13, 14) and a benzopyrone carboxamide (compound 12) have demonstrated activity against the MCF-7 breast cancer cell line.[3]
-
Effect of other Ring Substitutions: Substitutions at other positions of the quinoline core, such as a chloro group at C-6 and a carboxylic acid at C-4, in conjunction with a substituted phenyl group at C-2 (which can be considered in relation to the 3-position), also contribute to the anticancer profile.[4]
-
Lipophilicity: In a series of 2-arylquinolines, a direct relationship was observed between lipophilicity (cLogP) and cytotoxic effects against HeLa and PC3 cells, where higher lipophilicity correlated with better IC50 values.[5]
-
Selective Cytotoxicity: Some derivatives have shown selective cytotoxicity against specific cancer cell lines. For example, compound 13 was particularly effective against the HeLa cervical cancer cell line.[5]
Experimental Protocols
The evaluation of the anticancer activity of these quinoline derivatives typically involves in vitro cytotoxicity assays. The MTT assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol for Cytotoxicity Screening
This protocol is a standard method for determining the cytotoxic potential of compounds against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, PC-3) are seeded in 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these different concentrations of the compounds and incubated for a specific period, typically 24 to 72 hours.[4]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Mandatory Visualization
The mechanism of action for some anticancer quinoline derivatives involves the activation of apoptotic pathways. The following diagram illustrates a simplified overview of the p53-mediated apoptotic signaling pathway, which can be triggered by cellular stress induced by cytotoxic compounds.
Caption: p53-mediated apoptosis pathway activated by quinoline derivatives.
This guide provides a concise overview of the structure-activity relationships of 3-substituted quinoline derivatives as anticancer agents. The presented data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigations into the synthesis of novel derivatives and their mechanisms of action are crucial for the development of more effective and selective anticancer drugs.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activity of 3-Aryl- vs. 3-Heteroaryl-2,4-dichloroquinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[1] The substitution pattern on the quinoline ring plays a crucial role in modulating the therapeutic efficacy of these compounds. This guide provides a comparative overview of the biological activity of two key classes of derivatives: 3-aryl-2,4-dichloroquinolines and their 3-heteroaryl counterparts. By presenting available experimental data, this document aims to inform structure-activity relationship (SAR) studies and guide the design of future therapeutic agents.
Anticancer Activity: A Tale of Two Substituents
The introduction of an aryl or heteroaryl moiety at the 3-position of the 2,4-dichloroquinoline scaffold has been shown to impart significant cytotoxic effects against various cancer cell lines. While direct comparative studies are limited, analysis of available data suggests that the nature of the aromatic system at the C-3 position critically influences the anticancer potency.
Data Summary: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative 3-aryl- and 3-heteroaryl-quinoline derivatives against several human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 3-Aryl-quinolines | 2-phenylquinoline | PC3 (Prostate) | 34.34 | [2] |
| 2-phenylquinoline | HeLa (Cervical) | >100 | [2] | |
| 6-bromo-2-phenylquinoline | PC3 (Prostate) | 31.37 | [2] | |
| 6-bromo-2-phenylquinoline | HeLa (Cervical) | 8.3 | [2] | |
| Quinoline-based dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [3] | |
| Quinoline-based dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [3] | |
| 3-Heteroaryl-quinolines | 3-(Thiophen-2-yl)-quinoline derivative | HepG-2 (Liver) | Varies | [4] |
| 3-(Thiophen-2-yl)-quinoline derivative | HCT-116 (Colon) | Varies | [4] | |
| 3-(Thiophen-2-yl)-quinoline derivative | HeLa (Cervical) | Varies | [4] | |
| 3-(Thiophen-2-yl)-quinoline derivative | MCF-7 (Breast) | Varies | [4] |
From the available data, it is evident that both 3-aryl and 3-heteroaryl quinolines can exhibit potent anticancer activity. The presence of specific substituents on the aryl ring, such as a bromo group, can significantly enhance cytotoxicity and selectivity against certain cancer cell lines.[2] Similarly, the incorporation of heteroaryl rings like thiophene has been a successful strategy in developing anticancer quinoline analogues.[4]
Antimicrobial Activity: Broadening the Spectrum
Quinolines have a long-standing history as antimicrobial agents. The introduction of aryl and heteroaryl groups at the 3-position can modulate their spectrum of activity against various bacterial and fungal pathogens.
Data Summary: In Vitro Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 3-aryl and 3-heteroaryl quinoline derivatives against representative microbial strains. As with the anticancer data, these results are collated from various sources.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 3-Aryl-quinolines | Quinoline-based hydroxyimidazolium hybrid (7c) | Cryptococcus neoformans | 15.6 | [5] |
| Quinoline-based hydroxyimidazolium hybrid (7d) | Cryptococcus neoformans | 15.6 | [5] | |
| 3-Heteroaryl-quinolines | Thiazole derivative (3) | Staphylococcus aureus | 230-700 | [6] |
| Thiazole derivative (3) | Escherichia coli | 230-700 | [6] | |
| Thiazole derivative (9) | Candida albicans | 60-230 | [6] |
The data suggests that heteroaryl substitution, particularly with nitrogen and sulfur-containing rings like thiazole, can lead to compounds with notable antibacterial and antifungal activities.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 3-aryl- and 3-heteroaryl-2,4-dichloroquinolines.
Synthesis of 3-Aryl/Heteroaryl-2,4-dichloroquinolines
A common and versatile method for the synthesis of these compounds is the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), combine 2,3,4-trichloroquinoline (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base, typically K2CO3 (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-aryl- or 3-heteroaryl-2,4-dichloroquinoline.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%). Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[7]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth directly in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria.[7]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
Conclusion
The available data, while not from direct head-to-head comparative studies, indicates that both 3-aryl- and 3-heteroaryl-2,4-dichloroquinolines are promising scaffolds for the development of novel therapeutic agents. The choice between an aryl and a heteroaryl substituent at the 3-position can significantly impact the biological activity profile, influencing both the potency and the spectrum of activity. Further research involving the synthesis and parallel biological evaluation of a diverse library of these compounds under standardized conditions is warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further preclinical development.
References
- 1. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines [mdpi.com]
- 2. rkmmanr.org [rkmmanr.org]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Structural Landscape: A Comparative Guide to the X-ray Crystal Structures of 3-Bromo-2,4-dichloroquinoline Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. The X-ray crystal structure of a compound provides invaluable insights into its physicochemical properties and biological activity, guiding the design of novel therapeutic agents. This guide offers a comparative analysis of the X-ray crystal structures of 3-Bromo-2,4-dichloroquinoline derivatives, highlighting the impact of substituent modifications on their solid-state architecture and intermolecular interactions. We further explore the performance of these compounds by examining their biological activities, providing a comprehensive overview for structure-activity relationship studies.
Comparative Crystallographic Data
The introduction of a bromine atom at the 3-position of the 2,4-dichloroquinoline scaffold, along with further substitutions on the quinoline ring, significantly influences the crystal packing and intermolecular interactions. Below is a comparative summary of the crystallographic data for a key derivative and the parent 2,4-dichloroquinoline for reference.
| Parameter | 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline[1][2] | 2,4-dichloroquinoline[3] |
| Chemical Formula | C₁₁H₇Br₃ClN | C₉H₅Cl₂N |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 13.939(3) | 10.3689(3) |
| b (Å) | 7.9360(16) | 11.9215(3) |
| c (Å) | 12.984(3) | 13.6380(5) |
| α (°) | 90 | 90 |
| β (°) | 115.15(3) | 98.937(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1300.0(5) | 1665.37(9) |
| Z | 4 | 8 |
| Density (calc) (g/cm³) | 2.337 | 1.583 |
The Influence of Halogenation on Crystal Packing and Intermolecular Interactions
The crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline reveals a complex network of intermolecular interactions that dictate its solid-state assembly. The quinoline ring system is approximately planar, and the molecules are linked by C–H⋯Br interactions, forming chains.[1][2] These chains are further interconnected by C–H⋯π and π–π stacking interactions between inversion-related pyridine rings, with an intercentroid distance of 3.608(4) Å, resulting in the formation of sheets.[1][2] Notably, short Br⋯Cl (3.4904(18) Å) and Br⋯N (3.187(6) Å) contacts are observed, which are significantly shorter than the sum of their van der Waals radii, indicating the presence of halogen bonding.[1][2]
In contrast, the crystal structure of 2,4-dichloroquinoline, which lacks the bromine substituents, is primarily stabilized by weak C—H⋯Cl and C—H⋯N interactions.[3] The molecules pack in a face-to-face arrangement, forming columns.[3] The introduction of bromine atoms, as seen in the derivative, facilitates a more intricate network of interactions, including halogen bonding and π-stacking, which can significantly impact the material's properties.
dot
Caption: Comparison of intermolecular interactions in a this compound derivative and its parent compound.
Performance in Biological Systems: A Look at Anticancer and Antimicrobial Activities
Halogenated quinolines are a well-established class of compounds with a broad spectrum of biological activities. The introduction of bromine and chlorine atoms can enhance the lipophilicity and electronic properties of the molecule, often leading to improved potency.
Anticancer Activity
Numerous studies have highlighted the potential of substituted quinolines as anticancer agents. Research has shown that various quinoline derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, including breast (T47D, MCF-7), prostate (PC3), and cervical (HeLa) cancer cells.[4][5][6][7] For instance, certain substituted quinolines have demonstrated IC₅₀ values in the nanomolar range against T47D breast cancer cells.[4] The mechanism of action is often attributed to the inhibition of key cellular processes such as DNA replication, topoisomerase activity, or kinase signaling pathways. The specific substitution pattern on the quinoline ring is critical for determining the potency and selectivity of the anticancer effect.[7]
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) |
| Substituted Quinolines | T47D (Breast) | 16 ± 3 nM (for a specific derivative)[4] |
| 2-Arylquinolines | PC3 (Prostate) | 31.37 - 34.34 µM[7] |
| 2-Arylquinolines | HeLa (Cervical) | 8.3 µM (for a specific derivative)[7] |
| Quinoline-5-sulfonamides | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | Varied, with some derivatives showing significant activity[5] |
Antimicrobial and Biofilm Eradication Activity
Halogenated quinolines have also emerged as promising agents to combat antibiotic-resistant bacteria and their biofilms. Several studies have reported the potent antibacterial activity of halogenated quinolines against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE).[8][9][10][11] Notably, these compounds have shown the ability to eradicate mature bacterial biofilms, a significant advantage over conventional antibiotics that are often ineffective against these persistent bacterial communities.[8][9][11] The minimum biofilm eradication concentration (MBEC) for some halogenated quinolines has been reported to be as low as 1.0 µM.[8]
dot
Caption: Workflow for the development of halogenated quinolines as therapeutic agents.
Experimental Protocols
Synthesis of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline
The synthesis of the title compound was achieved through a multi-step process. A key step involves the recrystallization of the crude product using acetone to yield colorless, block-like crystals suitable for X-ray diffraction analysis.[2]
Single-Crystal X-ray Diffraction
Data collection for the crystal structures was performed on a diffractometer using Mo Kα or Cu Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². For the derivative 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, data was collected at 100 K.[1][2] For 2,4-dichloroquinoline, the data was collected at 120 K.[3]
Biological Assays
Anticancer Activity: The in vitro anticancer activity of quinoline derivatives is typically evaluated using cell viability assays, such as the MTT or WST-1 assay, against a panel of human cancer cell lines.[5] Compounds are tested at various concentrations to determine their half-maximal inhibitory concentration (IC₅₀).
Antimicrobial and Biofilm Eradication Activity: The minimum inhibitory concentration (MIC) is determined using broth microdilution methods. The minimum biofilm eradication concentration (MBEC) is often assessed using the Calgary Biofilm Device (CBD), where biofilms are grown on pegs that are then exposed to different concentrations of the test compounds.[8]
Conclusion
The X-ray crystal structures of this compound derivatives provide a detailed understanding of their molecular architecture and the non-covalent interactions that govern their assembly in the solid state. The presence and position of halogen substituents play a crucial role in defining the crystal packing, often leading to the formation of halogen bonds and other stabilizing interactions. This structural information, when coupled with biological activity data, offers a powerful platform for the rational design of new quinoline-based therapeutic agents with enhanced performance. The potent anticancer and biofilm-eradicating properties of this class of compounds underscore their potential for further development in medicinal chemistry.
References
- 1. Crystal structure of 3-bromo-methyl-2-chloro-6-(di-bromo-meth-yl)quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 6. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to HPLC Analysis for Purity Determination of Synthesized Quinolines
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized quinoline derivatives is a critical step that directly impacts downstream applications, from biological assays to pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering high sensitivity and resolution. This guide provides an objective comparison of various HPLC methods for the purity determination of quinolines, supported by experimental data, to facilitate informed method selection and development.
The Central Role of Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing quinoline and its derivatives.[1] The separation is based on the partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.[2] Nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.[3]
A typical starting point for method development involves a C18 column, which is packed with silica particles chemically bonded with octadecyl hydrocarbon chains.[4] The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[1] To improve peak shape and resolution, especially for basic quinoline compounds, additives such as formic acid or trifluoroacetic acid are often incorporated into the mobile phase at low concentrations (e.g., 0.1%).[1]
Comparative Analysis of HPLC Stationary Phases
While C18 columns are widely applicable, they may not provide optimal separation for all quinoline derivatives and their potential impurities. The choice of stationary phase is a critical parameter that can be adjusted to enhance selectivity and resolution. This section compares the performance of the standard C18 column with several alternative stationary phases.
Potential Impurities in Synthesized Quinolines: The impurity profile of a synthesized quinoline is highly dependent on the synthetic route employed (e.g., Doebner-von Miller, Skraup, or Friedländer synthesis).[2][5] Common impurities may include:
-
Starting materials: Unreacted precursors like anilines or α,β-unsaturated aldehydes.[2]
-
Intermediates: Partially reacted compounds from various stages of the synthesis.[2]
-
By-products: Isomers, over-substituted products, and degradation products.[2]
-
Residual solvents: Solvents used during the synthesis and purification steps.[2]
Performance Data of Different HPLC Columns
The following table summarizes the performance of various HPLC columns for the purity analysis of different quinoline derivatives, highlighting key chromatographic parameters.
| Stationary Phase | Analyte | Mobile Phase | Key Performance Notes |
| C18 (Standard) | 2-Methyl-8-quinolinecarboxaldehyde | Gradient: Acetonitrile/Water | Provides excellent separation of the main peak from hypothetical impurities with a calculated purity of 99.50%.[4] |
| C8 | 4-Chloro-6,7-dimethoxyquinoline | Isocratic: 0.1% Formic acid in Acetonitrile/Water | Offers a faster analysis time (10 min) compared to the C18 method (15 min) with good performance, making it suitable for routine quality control.[6] |
| Phenyl-Hexyl | 2-Methyl-8-quinolinecarboxaldehyde | Gradient: Acetonitrile/Water | Provides a different selectivity due to π-π interactions with the aromatic quinoline ring, which can be advantageous for separating aromatic impurities.[4] |
| Naphthylpropyl | Quinine, Quinidine, Cinchonine, Cinchonidine, Acetylquinidine, Acetylcinchonine | Methanol/Water (50/50) | Successfully separated all six biologically active quinoline derivatives, where a standard octadecyl (C18) column failed.[7] |
| Mixed-Mode (e.g., Primesep 100) | 8-Hydroxyquinoline | Isocratic: Acetonitrile/Water/Sulfuric acid | Offers significantly better retention compared to C18 due to ionic interactions with the basic quinoline molecule.[8] |
The following diagram illustrates a typical experimental workflow for the HPLC purity analysis of synthesized quinolines.
Detailed Experimental Protocols
This section provides detailed methodologies for two common HPLC methods used for quinoline purity analysis.
Method 1: Standard Reversed-Phase C18 Method
This protocol is a robust starting point for the purity analysis of a wide range of quinoline derivatives.[4]
-
Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Sample and Standard Diluent: Acetonitrile/Water (50:50 v/v).[4]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific quinoline derivative).[4]
-
Injection Volume: 10 µL.[4]
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (equilibration)[4]
-
-
-
Sample Preparation:
Method 2: Alternative Reversed-Phase C8 Method
This method utilizes a C8 column and isocratic elution, which can offer different selectivity and a faster analysis time.[6]
-
Instrumentation and Materials:
-
HPLC System: As described in Method 1.[6]
-
Column: C8 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A suitable isocratic mixture of 0.1% Formic acid in Acetonitrile and 0.1% Formic acid in Water. The exact ratio should be optimized for the specific analyte.[6]
-
Sample and Standard Diluent: Mobile Phase.[6]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized quinoline in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[6]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Selecting the Appropriate HPLC Method
The choice of the optimal HPLC method depends on several factors, including the physicochemical properties of the quinoline derivative and its expected impurities, the complexity of the sample matrix, and the analytical goal (e.g., routine quality control vs. comprehensive impurity profiling).
The following diagram provides a logical framework for selecting an appropriate HPLC method for quinoline purity analysis.
Beyond HPLC: Complementary Techniques
While HPLC is a powerful tool, other analytical techniques can provide valuable complementary information for a comprehensive purity assessment.
-
HPLC-Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurities by providing mass-to-charge ratio information.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
A Comparative Guide to In Vitro Kinase Assay Protocols for Quinoline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent structural motif in the development of potent kinase inhibitors, crucial for advancing cancer therapy and other treatments.[1][2] Evaluating the efficacy and selectivity of these compounds necessitates robust and reliable in vitro kinase assays. This guide provides a comparative overview of common assay methodologies, detailed experimental protocols, and performance data for quinoline-based inhibitors against various kinases.
Comparison of In Vitro Kinase Assay Methodologies
The selection of an appropriate assay technology is a critical first step in kinase inhibitor discovery.[3] The choice depends on various factors including the specific kinase, the desired throughput, and laboratory infrastructure.[4] Common methods involve quantifying either the phosphorylated product or the amount of ATP consumed or ADP produced.[5] Below is a comparison of prevalent assay formats.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[5] | Considered the "gold standard" due to direct measurement of enzyme activity, high sensitivity, and adaptability to various substrates.[5][6] | Requires handling and disposal of radioactive materials, which is costly and has safety regulations; lower throughput.[5] |
| Fluorescence-Based Assays (e.g., TR-FRET, FP) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) detect the phosphorylation event through changes in fluorescence signals.[4][7] | Homogeneous (no-wash) format, high throughput, and non-radioactive. | Potential for interference from fluorescent compounds; may require specific labeled substrates or antibodies.[4] |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal proportional to kinase activity.[8] | High sensitivity, broad dynamic range, and compatible with virtually any kinase-substrate pair. | Indirect measurement of kinase activity; can be susceptible to interference from compounds affecting the coupling enzymes. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An antibody specific to the phosphorylated substrate is used to detect the product. The amount of product is quantified using a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.[3] | High specificity and sensitivity. | Requires specific antibodies; multiple incubation and wash steps make it lower in throughput. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison of inhibitor performance. Below are representative protocols for a luminescence-based assay and a traditional radiometric assay.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is suitable for determining the IC50 values of kinase inhibitors and is adapted from commercially available assay kits.[8][9]
1. Reagent Preparation:
- Inhibitor Dilution: Prepare a serial dilution of the quinoline-based inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.
- Enzyme Preparation: Dilute the recombinant kinase enzyme to the desired concentration in kinase assay buffer.
- Substrate/ATP Mixture: Prepare a mixture of the appropriate peptide or protein substrate and ATP in the kinase assay buffer. The ATP concentration should be near its Km value for the kinase to accurately determine IC50 values.[9]
2. Assay Plate Setup (384-well plate):
- Add 1 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the appropriate wells.
- Add 2 µL of the diluted kinase enzyme to each well.
- Pre-incubate the inhibitor and enzyme for 15-30 minutes at room temperature.[4][10]
3. Kinase Reaction:
- Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
- Incubate the plate at 30°C for 60 minutes.
4. Signal Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal via luciferase.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.
5. Data Analysis:
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Radiometric Kinase Assay (³³P-ATP Filter Binding)
This is a classic method for directly measuring kinase activity.[6]
1. Reaction Setup (in a microcentrifuge tube or 96-well plate):
- Prepare a reaction mixture containing kinase assay buffer, the quinoline-based inhibitor at various concentrations (or DMSO for control), the specific substrate, and the kinase enzyme.
- Pre-incubate the mixture for 10 minutes at room temperature.
2. Kinase Reaction:
- Initiate the reaction by adding [γ-³³P]ATP. The final reaction volume is typically 25-50 µL.
- Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
3. Stopping the Reaction and Substrate Capture:
- Terminate the reaction by adding phosphoric acid.
- Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the free [γ-³³P]ATP will not.
4. Washing:
- Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
5. Signal Detection:
- Dry the filter mat completely.
- Add a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
6. Data Analysis:
- Determine the amount of incorporated phosphate for each reaction.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described in the previous protocol.
Performance Data of Quinoline-Based Inhibitors
The following tables summarize the inhibitory activities of various quinoline-based compounds against different protein kinases.
Table 1: Inhibitory Activity of Selected Quinoline-Based Compounds Against Various Kinases
| Compound Class | Target Kinase | IC50 / Ki Value | Reference |
| Quinoline Derivatives | Pim-1, Pim-2 | Ki = 2.5 nM (Pim-1), 43.5 nM (Pim-2) | [11] |
| 7-aryl-imidazo[1,2-a]pyridinylquinolines | ALK2 | Potent inhibitory activity | [11] |
| Quinazoline-Isatin Hybrid (Compound 6c) | EGFR | 0.083 ± 0.005 µM | [12] |
| Quinazoline-Isatin Hybrid (Compound 6c) | VEGFR-2 | 0.076 ± 0.004 µM | [12] |
| Quinazoline-Isatin Hybrid (Compound 6c) | HER2 | 0.138 ± 0.07 µM | [12] |
| Quinazoline-Isatin Hybrid (Compound 6c) | CDK2 | 0.183 ± 0.01 µM | [12] |
| 4-Anilino-quinoline-3-carbonitriles | MEK1 | <10 nmol/L | [13] |
| 4-(3-hydroxyanilino)-quinolines | RET | Ki = 3 nM - 50 nM | [2] |
| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | c-Met | IC50 = 0.59 nM | [2] |
Table 2: Comparison of a Quinoline-Based Inhibitor with Alternative Inhibitors for VEGFR-2
| Inhibitor | Chemical Class | Target Kinase | IC50 Value | Reference |
| Compound 27 | 6,7-dimethoxy-4-anilinoquinazoline | VEGFR-2 | 0.016 ± 0.002 µM | [14] |
| Sorafenib | Urea derivative | VEGFR-2 | 0.021 ± 0.004 µM | [14] |
| Sunitinib | Indolinone derivative | VEGFR-2 | (Used as standard) | [12] |
| Doxorubicin | Anthracycline | (DNA intercalator, Topo II inhibitor) | (Used as standard) | [12] |
Visualizations
Diagrams illustrating the signaling pathway and experimental workflow can aid in understanding the context and process of kinase inhibition assays.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ijmphs.com [ijmphs.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]
Comparative study of different catalysts for the Sonogashira reaction of dihaloquinolines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance with Supporting Experimental Data
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the functionalization of heterocyclic scaffolds such as quinolines. The choice of catalyst is crucial for the efficiency, selectivity, and substrate scope of the Sonogashira reaction. This guide provides a comparative overview of different palladium catalysts for the Sonogashira reaction of dihaloquinolines, with a focus on 2,4-dichloroquinoline, a readily available and versatile starting material.
Catalyst Performance: A Head-to-Head Comparison
The performance of a catalyst in the Sonogashira reaction is typically evaluated based on the reaction yield, reaction time, and the mildness of the reaction conditions. Below is a summary of quantitative data for different catalyst systems in the Sonogashira reaction of 2,4-dichloroquinoline with various terminal alkynes.
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Heterogeneous: 10% Pd/C, PPh₃, CuI | Phenylacetylene | Et₃N | Water | 80 | 2 | 85 | [1] |
| Heterogeneous: 10% Pd/C, PPh₃, CuI | 1-Hexyne | Et₃N | Water | 80 | 3 | 82 | [1] |
| Heterogeneous: 10% Pd/C, PPh₃, CuI | 3,3-Dimethyl-1-butyne | Et₃N | Water | 80 | 4 | 78 | [1] |
| Homogeneous: Pd(PPh₃)₂Cl₂, CuI | Phenylacetylene | Et₃N | THF | RT | 1.5 | 97 (for iodobenzene) | |
| Homogeneous: Pd(OAc)₂, P(o-tol)₃ | Phenylacetylene | DBU | THF | 80 | 6 | 86 (for aryl bromide) | [2] |
| Homogeneous (NHC): Pd(PEPPSI)(IPr) | Phenylboronic acid (Suzuki) | Various | Various | 60-100 | - | C4-selective | [3] |
Experimental Workflow and Reaction Mechanisms
The general workflow for a Sonogashira coupling reaction involves the reaction of a haloarene with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (in the case of the traditional Sonogashira), a base, and a suitable solvent.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Bromo-2,4-dichloroquinoline: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3-Bromo-2,4-dichloroquinoline. The following procedures are based on established protocols for handling halogenated organic compounds and information from safety data sheets of structurally similar chemicals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines should be considered a starting point, and consultation with a licensed professional waste disposal service is mandatory.
I. Immediate Safety Considerations
This compound is a halogenated aromatic compound and should be handled with extreme care. Based on data from similar compounds like 3-Bromo-4-chloroquinoline, it is likely to be toxic if swallowed and may cause serious eye damage[1]. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE)[1][2][3].
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1][3].
-
Skin Protection: Wear impervious clothing, such as a complete suit protecting against chemicals, and handle with gloves[1][3]. Use proper glove removal technique to avoid skin contact[1].
-
Respiratory Protection: If working outside a fume hood or if dust formation is possible, use a full-face respirator with an appropriate organic vapor cartridge[3].
II. Quantitative Data for Related Compounds
As no specific data for this compound is readily available, the following table summarizes quantitative information for structurally related compounds to provide an indication of its potential properties.
| Property | 3-Bromo-4-chloroquinoline | 3-Bromoquinoline | 4,7-Dichloroquinoline |
| Molecular Formula | C₉H₅BrClN[1] | C₉H₆BrN | C₉H₅Cl₂N |
| Molecular Weight | 242.5 g/mol [1] | 208.05 g/mol | 198.05 g/mol |
| Appearance | Not specified | Light yellow liquid | White powder |
| Melting Point | Not specified | 13 - 15 °C | 87 °C |
| Boiling Point | Not specified | Not specified | 317 °C |
| UN Number | 2811 (for Toxic solids, organic, n.o.s.)[1] | Not specified | Not specified |
Note: This data is for reference only and may not accurately reflect the properties of this compound.
III. Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service via incineration[1].
Step 1: Segregation and Labeling
-
Segregate waste containing this compound from other waste streams.
-
Collect the waste in a designated, properly sealed, and clearly labeled container.
-
The label should include the words "Waste: this compound" and the appropriate hazard symbols (e.g., toxic).
Step 2: Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][3].
-
The storage area should be secure and accessible only to authorized personnel.
Step 3: Arrange for Professional Disposal
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal service with all available information about the compound, including its name, quantity, and any known hazards.
-
Follow all transportation regulations, which may include using the UN number for toxic organic solids (UN 2811) if applicable[1].
Step 4: Decontamination
-
Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), and collect the cleaning residues as hazardous waste.
-
Dispose of contaminated PPE, such as gloves, as hazardous waste in accordance with applicable regulations[1].
IV. Alternative Disposal Considerations (for expert use only)
While professional incineration is the standard, advanced chemical degradation methods may be considered for small quantities under controlled laboratory settings by highly trained personnel. These methods are resource-intensive and require significant safety precautions.
-
Neutralization with a Strong Base: Halogenated compounds can sometimes be neutralized with a strong base. However, this reaction can be vigorous and should only be attempted with a thorough understanding of the potential reaction products and safety measures in place[4].
-
Oxidation with Fenton's Reagent: A more advanced method involves the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) to break down halogenated aromatic compounds into simpler, non-toxic substances. This process is exothermic and requires careful control of the reaction conditions[4].
V. Spill Management
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste. Avoid creating dust[1].
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Bromo-2,4-dichloroquinoline
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromo-2,4-dichloroquinoline was not located. The following guidance is based on the safety data for structurally similar halogenated quinolines. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound.
This guide provides immediate, essential safety and logistical information for handling this compound, including operational procedures and disposal plans.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to possess the following hazards.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral | Potentially harmful or toxic if swallowed. | P301 + P310, P330 |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302 + P352, P332 + P317 |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | P280, P305 + P351 + P338, P310 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P271, P304 + P340, P319 |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE is mandatory to minimize exposure.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves. Inspect gloves prior to use. | Provides a barrier against skin contact. |
| Body Protection | A chemical-resistant lab coat or a full protective suit. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is required. | Minimizes inhalation of dust, aerosols, or vapors. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.
-
Gather all necessary PPE and handling equipment.
-
Prepare a designated waste container for halogenated organic waste.
-
-
Handling:
-
Conduct all manipulations of this compound within a chemical fume hood.
-
Wear the prescribed PPE at all times.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.[1]
-
-
Storage:
Emergency and First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection:
-
Collect all waste material (including contaminated consumables) in a designated, properly labeled, and sealed container for halogenated organic waste.
-
-
Waste Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
